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  • Product: Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate
  • CAS: 24578-59-4

Core Science & Biosynthesis

Foundational

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of sulfur-rich heterocycles, Diethyl 5,6-dihydro-1,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of sulfur-rich heterocycles, Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS: 24578-59-4) stands out as a highly versatile synthetic building block. Characterized by its electron-rich 1,4-dithiin core flanked by electron-withdrawing ethyl ester groups, this compound exhibits unique redox properties and coordination capabilities.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. We will explore the causality behind its synthetic pathways, its transformation into a potent "tecton" (building block) for Metal-Organic Frameworks (MOFs), its role as a precursor for organic superconductors (tetrathiafulvalene derivatives), and its utility in developing multi-site agrochemical fungicides.

Physicochemical Profiling

Understanding the physical baseline of diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility[1]. The dual ester groups provide excellent solubility in common organic solvents (e.g., THF, dichloromethane, ethanol), while the dithiin ring imparts a distinct electronic signature.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate
CAS Number 24578-59-4
Molecular Formula C₁₀H₁₄O₄S₂
Molecular Weight 262.34 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 366.7 ± 42.0 °C at 760 mmHg
Physical State Viscous liquid to low-melting solid (temperature dependent)
Core Structural Feature 6-membered heteroalicyclic ring with para-sulfur atoms

Synthetic Methodologies and Workflow Logic

The synthesis of 1,4-dithiin derivatives relies heavily on the controlled nucleophilic attack of thiols onto activated alkynes[2]. The presence of the electron-withdrawing ester groups on diethyl acetylenedicarboxylate makes the alkyne highly electrophilic, facilitating a double Michael-type addition.

Synthesis_Workflow N1 1,2-Ethanedithiol + Diethyl Acetylenedicarboxylate N2 Nucleophilic Addition & Ring Closure N1->N2 N3 Diethyl 5,6-dihydro-1,4- dithiine-2,3-dicarboxylate N2->N3 N4 Alkaline Hydrolysis (LiOH / H2O) N3->N4 N7 Amidation Reactions N3->N7 N5 5,6-dihydro-1,4-dithiine -2,3-dicarboxylic acid N4->N5 N6 MOF / Coordination Polymer Assembly N5->N6 N8 Agrochemical Fungicides N7->N8

Caption: Synthetic pathways and downstream applications of the dithiine derivative.

Protocol 1: Base-Catalyzed Synthesis of the Dithiine Core

Causality & Logic: To construct the 1,4-dithiin ring, 1,2-ethanedithiol must be deprotonated to increase its nucleophilicity. A mild base (such as piperidine or sodium acetate) is used to prevent the premature polymerization of the alkyne, ensuring a clean, stepwise nucleophilic vinylic addition followed by intramolecular cyclization.

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Loading: Dissolve 1,2-ethanedithiol (1.0 equiv, 10 mmol) in 50 mL of anhydrous ethanol. Add a catalytic amount of piperidine (0.1 equiv).

  • Controlled Addition: Cool the mixture to 0 °C using an ice bath. Place diethyl acetylenedicarboxylate (1.05 equiv, 10.5 mmol) in the dropping funnel and add it dropwise over 30 minutes. Note: The reaction is exothermic; maintaining 0 °C prevents side reactions and oligomerization.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. The initial anti-addition intermediate will undergo spontaneous intramolecular cyclization to form the stable 6-membered ring.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with 1M HCl (to neutralize the base), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

Advanced Materials: Coordination Chemistry and MOFs

One of the most profound applications of this compound is its use as a precursor for a "heteroalicyclic dicarboxylate tecton"—specifically, 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate[3]. By hydrolyzing the ethyl esters, the resulting dicarboxylic acid becomes a highly flexible, multi-dentate ligand capable of bridging transition metals to form Metal-Organic Frameworks (MOFs) and coordination polymers.

Protocol 2: In Situ Hydrolysis for Ligand Generation

Causality & Logic: To utilize the compound in coordination chemistry, the ester groups must be cleaved to expose the carboxylate oxygen donors. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH because the resulting lithium carboxylate salts often exhibit better solubility profiles in aqueous/organic mixtures, preventing premature precipitation before the transition metal is introduced[3].

Step-by-Step Methodology:

  • Suspend diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (5 mmol) in a 1:1 mixture of THF and H₂O (20 mL).

  • Add LiOH·H₂O (12 mmol, slight excess) and stir at 50 °C for 4 hours until the biphasic mixture becomes a clear, homogeneous solution, indicating complete ester cleavage.

  • For in situ MOF synthesis, this solution can be directly titrated with transition metal salts (e.g., Cu(NO₃)₂, Mn(ClO₄)₂, or AgClO₄).

  • Optional Isolation: To isolate the free acid, cool the mixture and carefully acidify to pH 2 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Coordination_Logic L Dicarboxylate Ligand (L) M1 Cu(II) / Mn(II) Salts L->M1 M2 Ag(I) Salts (e.g., AgClO4) L->M2 O1 Magnetic MOFs (1D to 3D Polycatena) M1->O1 O2 Photoluminescent Polymers (Strong Ag-Ag Bonds) M2->O2 Co N-donor Co-ligands (phen, bpy) Co->M1

Caption: Coordination logic for assembling transition metal frameworks using the ligand.

Structural Diversity in Coordination Assemblies

The hydrolyzed ligand exhibits remarkable coordination versatility. Depending on the metal ion and the presence of N-donor co-ligands (like 1,10-phenanthroline or 4,4'-bipyridine), the resulting architectures range from discrete tetranuclear species to complex 3D polycatenated networks[3]. Furthermore, reactions with Ag(I) salts yield 3D coordination polymers featuring unusually short, strong Ag-Ag interactions, which exhibit high photoluminescence and significant cytotoxicity/antimicrobial properties[4].

Table 2: Metal-Ligand Coordination Topologies
Metal NodeCo-LigandResulting ArchitectureKey Properties
Cu(II) 1,10-phenanthroline1-D infinite arraysAntiferromagnetic coupling
Cu(II) 4,4′-bipyridine2-D → 3-D polycatenatedHigh porosity, magnetic behavior
Mn(II) 2,2′-bipyridineDiscrete tetranuclear speciesSpin-crossover potential
Ag(I) None (Direct assembly)3-D polymer (6-connected net)Photoluminescent, high cytotoxicity

Applications in Organic Conductors and Agrochemicals

Precursor to Tetrathiafulvalene (TTF) Electron Donors

In materials science, 1,4-dithiin derivatives are foundational for synthesizing extended tetrathiafulvalene (TTF) electron donors, such as BEDT-TTF (bis(ethylenedithio)tetrathiafulvalene)[5]. Mechanistic Insight: The sulfur atoms in the 1,4-dithiin ring facilitate extensive intermolecular S···S orbital overlap. When oxidized into charge-transfer salts, these networks form two-dimensional conducting pathways, which are the structural basis for many organic superconductors. Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate serves as an intermediate that can be decarboxylated or coupled via phosphite-mediated reactions to build these complex, sulfur-rich macrocycles.

Agrochemical Fungicides (Dicarboximides)

Beyond materials science, the dicarboxylate core is a direct precursor to 5,6-dihydro-1,4-dithiin-2,3-dicarboximide derivatives[6]. Mechanistic Insight: By converting the diethyl esters into carboximides (via reaction with primary amines or ammonia), researchers generate potent agricultural fungicides. These compounds (related to commercial fungicides like Dithianon) operate via a multi-site mode of action. The electron-deficient nature of the imide-dithiin system allows it to react with the thiol (-SH) groups of cysteine residues in fungal proteins, disrupting cellular respiration and glycolysis. The diethyl ester is the critical, stable starting material required to synthesize libraries of these bioactive imides for structure-activity relationship (SAR) screening.

References

  • 24578-59-4_5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic acid diethyl ester. ChemSrc.
  • The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT.
  • In situ syntheses, crystal structures and magnetic properties of CuII and MnII coordination assemblies based on a novel heteroalicyclic dicarboxylate tecton and N-donor co-ligands. CrystEngComm (RSC Publishing).
  • Strong Silver-Silver Interactions in Three Silver(I) Carboxylate Complexes with High Cytotoxicity Properties. ResearchGate.
  • 5,6-Dihydro-1,4-dithiin-2,3-dicarboximide Applications. Chem-Impex.
  • New Tetrathiafulvalene Donors with Extended Peripheral Substituents by Addition of Heterocycles. The Journal of Organic Chemistry - ACS Publications.

Sources

Exploratory

Comprehensive Technical Guide on the Molecular Weight and Mass Spectrometry of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Executive Summary Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS: 24578-59-4) is a highly versatile, sulfur-rich heterocycle utilized extensively as a building block in the synthesis of advanced organic material...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS: 24578-59-4) is a highly versatile, sulfur-rich heterocycle utilized extensively as a building block in the synthesis of advanced organic materials and agrochemicals[1]. With a chemical formula of C₁₀H₁₄O₄S₂ , its precise molecular weight determination is a critical quality control checkpoint before downstream integration into complex synthetic pathways, such as the generation of tetrathiafulvalene (TTF) analogues[2].

This whitepaper provides an in-depth technical breakdown of the compound's molecular weight, the causality behind its analytical behavior, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to definitively confirm its structural integrity.

Structural and Compositional Analysis

In analytical chemistry, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic mass (used for mass spectrometry) is non-negotiable.

For Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate, the presence of two sulfur atoms introduces a significant isotopic variance. Sulfur natively exists as 32S (95.02%) and 34S (4.21%). While the average molecular weight accounts for this isotopic distribution, HRMS targets the exact monoisotopic mass composed entirely of the most abundant isotopes ( 12C , 1H , 16O , 32S ).

Table 1: Elemental Composition and Molecular Weight Contribution
ElementAtom CountMonoisotopic Mass (Da)Average Atomic Mass ( g/mol )Total Average Contribution ( g/mol )
Carbon (C) 1012.000012.011120.110
Hydrogen (H) 141.00781.00814.112
Oxygen (O) 415.994915.99963.996
Sulfur (S) 231.972132.06564.130
Total 30 262.033 Da - 262.348 g/mol

Note: For synthetic stoichiometry, use 262.35 g/mol . For HRMS targeting the unprotonated molecule, the exact mass is 262.033 Da .

Mechanistic Role in Organic Synthesis

Why does the precise validation of this specific 262.34 g/mol molecular weight matter? In my experience overseeing material science workflows, the 1,4-dithiin core is highly susceptible to premature oxidation or unwanted ring contraction if subjected to improper basic conditions[2].

When synthesizing organic superconductors or chemosensors, Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate acts as a precursor. It undergoes saponification and decarboxylation to yield an activated dithiin core, which is subsequently cross-coupled to form TTF derivatives. If the starting material has degraded (e.g., oxidized to a sulfoxide, adding +16 Da to the MW), the downstream dimerization will fail, destroying the atom economy of the entire synthetic route.

G A Diethyl 5,6-dihydro-1,4-dithiine -2,3-dicarboxylate (MW: 262.34 g/mol) B Saponification / Decarboxylation (Intermediate Formation) A->B Base / Heat C 1,4-Dithiin Core (Activated Precursor) B->C -CO2 D Cross-Coupling / Dimerization (e.g., Triethyl phosphite) C->D Reagents E Tetrathiafulvalene (TTF) Derivatives (Organic Superconductors) D->E Electron Transfer

Fig 1: Synthetic pathway utilizing the 1,4-dithiin core for TTF derivative generation.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To guarantee trustworthiness, analytical protocols cannot rely on a single data point. The following ESI-HRMS methodology is designed as a self-validating system [3]. We do not merely look for the exact mass; we mandate the verification of the isotopic signature to definitively prove the presence of the S2​ core.

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation and Analyte Solvation

  • Action: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile (ACN) and Water, fortified with 0.1% Formic Acid.

  • Causality: The 1,4-dithiin ring is relatively non-polar, necessitating the organic ACN fraction for solubility. The 0.1% formic acid is the critical variable here; it provides an abundant source of protons ( H+ ) to drive the solution-phase equilibrium toward the [M+H]+ species, drastically enhancing ionization efficiency.

Step 2: Electrospray Ionization (ESI+)

  • Action: Inject the sample at 10 µL/min into the ESI source operating in positive ion mode (ESI+). Keep the capillary temperature moderate (e.g., 250°C).

  • Causality: ESI is a "soft" ionization technique. Harder techniques like Electron Impact (EI) would shatter the delicate 5,6-dihydro-1,4-dithiin ring. Keeping the temperature moderate prevents thermal degradation of the ester groups prior to detection.

Step 3: High-Resolution Mass Analysis

  • Action: Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer calibrated to sub-ppm mass accuracy. Target the specific m/z of 263.041 .

  • Causality: The monoisotopic mass is 262.033 Da. The addition of a proton (1.007 Da) yields an expected [M+H]+ of 263.040 Da (commonly rounded to 263.041 m/z depending on instrument calibration). High resolution is required to differentiate this from isobaric background contaminants.

Step 4: Isotopic Signature Validation (The Self-Validating Step)

  • Action: Analyze the M+2 peak at m/z 265.036. It must be approximately 9.5% to 10.5% the intensity of the base peak ( M ).

  • Causality: This is the internal control. Because the molecule contains two sulfur atoms, the probability of a single 34S isotope occurring is roughly 2×4.21%=8.42% . Combined with minor M+2 contributions from 18O and 13C , the total M+2 relative abundance will sit near 10%. If an m/z of 263.041 is detected without this ~10% M+2 peak, the compound is a false positive lacking the S2​ core[4].

MS_Workflow S1 Sample Preparation Dilute in ACN:H2O (1:1) + 0.1% Formic Acid S2 Electrospray Ionization (ESI+) Protonation to [M+H]+ S1->S2 Injection (10 µL/min) S3 High-Resolution Mass Analyzer (Orbitrap / TOF) S2->S3 Ion Transfer S4 Data Acquisition Target m/z: 263.041 S3->S4 Exact Mass Detection S5 Isotopic Pattern Analysis Verify M+2 peak (~10%) S4->S5 S2 Isotope Validation

Fig 2: Step-by-step ESI-HRMS workflow for validating the 1,4-dithiin molecular weight.

Conclusion

The molecular weight of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (262.34 g/mol ) is more than just a stoichiometric variable; it is a diagnostic fingerprint. By leveraging High-Resolution Mass Spectrometry and enforcing strict isotopic pattern validation, researchers can confidently verify the structural integrity of this critical 1,4-dithiin precursor, ensuring reliability and high atom economy in downstream material science and drug development applications.

References

  • [2] Paixão, D. B., et al. (2026). Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes. Organic Letters, ACS Publications.[Link]

  • [3] Zhang, X., et al. (2014). Synthesis of Boron-Fused 1,4-Dithiin via Cobalt-Mediated Disulfuration of Alkyne at the o-Carborane-9,12-dithiolate Unit. Organometallics, ACS Publications.[Link]

  • [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 10452, 1,4-Dithiane. PubChem.[Link]

Sources

Foundational

solubility of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and fundamental chemical principles to predict its solubility behavior. Furthermore, it furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, empowering researchers to generate precise data tailored to their specific applications. This document is intended to serve as a foundational resource for scientists engaged in agricultural chemistry, pharmaceutical development, and material science, where understanding and controlling solubility is a critical parameter for success.

Introduction: The Significance of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate belongs to a class of heterocyclic compounds containing a dithiine ring structure. This core scaffold is of significant interest across various scientific disciplines. Analogous structures, such as 5,6-dihydro-1,4-dithiin-2,3-dicarboximide, are explored for a range of applications, including:

  • Agricultural Chemistry: As potential fungicides for crop protection.[1]

  • Pharmaceutical Development: Serving as a scaffold for novel therapeutic agents.[1]

  • Material Science: Used in the synthesis of advanced polymers and organic semiconductors with enhanced properties.[1]

For any of these applications, understanding the compound's solubility is a non-negotiable prerequisite. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies for drug delivery, and influences the processing conditions for material fabrication. This guide provides the necessary theoretical framework and practical methodology to address this core physicochemical property.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." An analysis of the structure of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate provides critical insights into its expected behavior in different organic solvents.

Caption: Molecular Structure of the target compound.

Key Structural Features:

  • Dihydro-1,4-dithiine Ring: This six-membered heterocyclic ring containing two sulfur atoms is the core of the molecule. The sulfur atoms and the ethylene bridge (-CH2-CH2-) contribute to a degree of non-polarity and conformational flexibility.

  • Two Ethyl Ester Groups (-COOEt): The diethyl dicarboxylate functionalities are the primary polar components of the molecule. The carbonyl (C=O) and ether (-O-) linkages can act as hydrogen bond acceptors.

Predicted Solubility:

Based on this structure, we can predict its solubility profile:

  • High Solubility Expected in:

    • Chlorinated Solvents: Dichloromethane, Chloroform. The polarity is well-matched.

    • Ethers: Tetrahydrofuran (THF), Diethyl ether. The ether linkages can interact favorably. A related anhydride has been successfully recrystallized from THF.[2]

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK). The carbonyl groups of the solvents can interact with the ester groups.

    • Esters: Ethyl acetate. The "like dissolves like" principle is strongest here.

  • Moderate to Good Solubility Expected in:

    • Alcohols: Ethanol, Methanol, Isopropanol. While the compound can accept hydrogen bonds, it cannot donate them. Solubility is expected to be good, as seen with similar compounds like Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in ethanol.[3]

    • Aromatic Hydrocarbons: Toluene, Benzene. The non-polar dithiine ring will contribute to solubility, but the polar ester groups may limit it compared to more polar solvents.

  • Low to Insoluble Expected in:

    • Non-polar Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane. The significant polarity of the two ester groups will likely make it poorly soluble in these solvents.

    • Water: The molecule is predominantly non-polar with a relatively high molecular weight, making it expectedly insoluble in water.

Quantitative Solubility Data: A Predictive Summary

As previously stated, specific experimental data for Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate is sparse. The table below provides a qualitative and estimated summary based on the physicochemical analysis. This serves as a starting point for solvent selection in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Dichloromethane, ChloroformHighGood polarity match; effective at dissolving moderately polar organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl EtherHighTHF is an excellent solvent for related anhydrides[2]; ether oxygen can interact with the ester groups.
Ketones Acetone, MEKHighStrong dipole-dipole interactions between solvent carbonyl and solute ester groups.
Esters Ethyl AcetateHigh"Like dissolves like" principle; ideal solvent system.
Alcohols Ethanol, MethanolModerate to GoodCan act as hydrogen bond acceptors. Similar dicarboxylate compounds are soluble in ethanol.[3]
Aromatic Hydrocarbons Toluene, XyleneModerateThe non-polar ring contributes to solubility, but the overall polarity mismatch limits it.
Aliphatic Hydrocarbons n-Hexane, CyclohexaneLow / InsolubleSignificant polarity mismatch between the polar ester groups and the non-polar solvent.
Protic, Polar WaterInsolubleThe large, non-polar organic structure dominates, leading to hydrophobicity.

Experimental Protocol for Quantitative Solubility Determination

To generate precise, reliable data, a systematic experimental approach is necessary. The following protocol describes the equilibrium solubility method, a gold standard for determining the solubility of a solid compound in a solvent.[4][5]

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The concentration of the solute in the saturated solution is then determined, typically by gravimetric analysis or chromatography.

Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess solid to known volume of solvent B 2. Seal vial to prevent evaporation A->B C 3. Agitate at constant temperature (e.g., 24-48h) B->C D 4. Allow excess solid to settle C->D E 5. Withdraw aliquot of supernatant D->E F 6. Filter through 0.22 µm syringe filter E->F G 7. Accurately weigh the clear filtrate F->G H 8. Evaporate solvent under vacuum G->H I 9. Weigh the residual solid H->I J 10. Calculate Solubility (e.g., in mg/mL) I->J

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of glass vials, add a pre-weighed excess amount of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (e.g., 50-100 mg). The key is to ensure undissolved solid remains at the end of the experiment.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.[4]

    • Securely cap the vials to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures vigorously for a period sufficient to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate.

  • Sample Withdrawal and Analysis (Gravimetric Method):

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette.

    • Dispense the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microcrystals.

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Remove the solvent under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature until a constant weight is achieved.

    • Weigh the vial again to determine the mass of the dissolved solid.

  • Calculation:

    • Solubility (mg/mL):

      • Mass of dissolved solid (mg) / Volume of aliquot taken (mL)

    • Solubility (g / 100 g solvent):

      • Mass of dissolved solid (g) / (Mass of solution - Mass of dissolved solid) (g) * 100

Conclusion

While direct, published quantitative solubility data for Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate remains elusive, a robust scientific forecast of its behavior can be established through the analysis of its molecular structure. The compound is predicted to be highly soluble in moderately polar organic solvents such as chlorinated hydrocarbons, ethers, and ketones, with decreasing solubility in non-polar aliphatic solvents. For researchers requiring precise data for formulation, process development, or analytical method design, the detailed experimental protocol provided in this guide offers a reliable and self-validating system to quantify solubility across a spectrum of relevant organic solvents. This foundational data is essential for advancing the potential applications of this versatile heterocyclic compound.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved March 20, 2026, from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved March 20, 2026, from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved March 20, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC. Retrieved March 20, 2026, from [Link]

  • Unknown. (n.d.). Classification of organic compounds By solubility. Retrieved March 20, 2026, from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride. Retrieved March 20, 2026, from [Link]

  • Georganics. (n.d.). 5,6-Dihydro-1,4-dithiin-2,3-dicarboximide. Retrieved March 20, 2026, from [Link]

  • NextSDS. (n.d.). 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic acid diethyl ester. Retrieved March 20, 2026, from [Link]

  • MDPI. (2017). Diethyl pyrrole-2,5-dicarboxylate. Retrieved March 20, 2026, from [Link]

  • Molecules. (2019). Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis. Retrieved March 20, 2026, from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved March 20, 2026, from [Link]

  • Chemical Substance Information. (n.d.). 5,6-DIHYDRO-1,4-DITHIIN-2,3-DICARBOXIMIDE. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2009). (PDF) Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

Whitepaper: Spectroscopic Characterization and Synthetic Methodology of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Executive Summary Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS: 24578-59-4) is a highly versatile sulfur-containing heterocyclic scaffold. It serves as a critical synthetic precursor in materials science—speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS: 24578-59-4) is a highly versatile sulfur-containing heterocyclic scaffold. It serves as a critical synthetic precursor in materials science—specifically in the development of organic superconductors like BEDT-TTF (bis(ethylenedithio)tetrathiafulvalene)—and acts as a core pharmacophore in agricultural and medicinal chemistry [1].

This technical guide provides an authoritative, in-depth analysis of the synthesis and spectroscopic characterization (NMR, IR, MS) of this compound. Designed for researchers and drug development professionals, this whitepaper bridges the gap between theoretical reaction mechanisms and practical, bench-level execution, ensuring that every protocol described functions as a self-validating system.

Mechanistic Synthesis & Reaction Pathway

The construction of the 1,4-dithiine ring is most efficiently achieved via a base-catalyzed thiol-yne Michael addition followed by an intramolecular cyclization [2]. The reaction utilizes 1,2-ethanedithiol as the binucleophile and diethyl acetylenedicarboxylate (DEAD) as the doubly activated electrophilic alkyne.

Causality in Experimental Design
  • Catalyst Selection: A catalytic amount of a tertiary amine (e.g., Triethylamine, Et₃N) is strictly required. The base deprotonates the thiol to generate a highly nucleophilic thiolate anion, which is necessary to attack the electron-deficient alkyne at room temperature, preventing the need for harsh thermal conditions that could degrade DEAD.

  • Thermodynamic Control: The initial intermolecular Michael addition yields a vinyl sulfide intermediate. Because the second thiol group is in close proximity, intramolecular cyclization outcompetes intermolecular polymerization, driving the reaction thermodynamically toward the stable 6-membered dithiine ring[3].

Synthesis A 1,2-Ethanedithiol (Nucleophile) D Thiol-Yne Michael Addition A->D B Diethyl Acetylenedicarboxylate (Electrophile) B->D C Base Catalyst (e.g., Et3N) C->D E Vinyl Sulfide Intermediate D->E F Intramolecular Cyclization E->F G Diethyl 5,6-dihydro-1,4-dithiine -2,3-dicarboxylate F->G

Fig 1. Thiol-yne Michael addition and cyclization pathway.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates orthogonal in-process controls.

Reagents:

  • 1,2-Ethanedithiol (1.05 eq, 10.5 mmol)

  • Diethyl acetylenedicarboxylate (1.00 eq, 10.0 mmol)

  • Triethylamine (0.1 eq, 1.0 mmol)

  • Dichloromethane (DCM, anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL round-bottom flask with N₂. Add anhydrous DCM (50 mL) and diethyl acetylenedicarboxylate (10.0 mmol).

  • Initiation: Cool the flask to 0 °C using an ice bath. Causality: DEAD is highly reactive; cooling prevents uncontrolled exothermic polymerization.

  • Addition: Add 1,2-ethanedithiol (10.5 mmol) dropwise over 10 minutes. Follow immediately with the dropwise addition of Et₃N (1.0 mmol).

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 2 hours.

  • Self-Validation Check (In-Process):

    • TLC: Elute an aliquot in Hexanes:EtOAc (8:2). The starting alkyne (high Rf) should be completely consumed, replaced by a single UV-active product spot (lower Rf).

    • IR Monitoring: Spot an aliquot onto an ATR-IR crystal. The sharp C≡C stretch of DEAD at ~2110 cm⁻¹ MUST be entirely absent. If present, continue stirring.

  • Workup: Wash the organic layer with 1M HCl (2 x 25 mL) to remove the amine catalyst, followed by brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from cold ethanol or purify via flash chromatography to yield a pale yellow crystalline solid.

Spectroscopic Characterization (NMR, IR, MS)

The structural integrity of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate is confirmed through a triangulation of NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies the NMR spectra. The electron-withdrawing nature of the ester groups and the electron-donating resonance of the sulfur atoms dictate the chemical shifts.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Causality / Rationale
4.28 Quartet (q) 4H 7.1 -O-CH₂ -CH₃ Deshielded by the adjacent electronegative oxygen of the ester.
3.25 Singlet (s) 4H - -S-CH₂ -CH₂ -S- Deshielded relative to standard alkanes due to the inductive effect of the two sulfur atoms in the dithiine ring.

| 1.33 | Triplet (t) | 6H | 7.1 | -O-CH₂-CH₃ | Standard aliphatic methyl group split by the adjacent methylene. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality / Rationale
164.5 C =O (Ester) Characteristic of an α,β-unsaturated ester carbonyl.
132.8 C =C (Ring) Vinylic carbons (C2, C3). The push-pull effect of the sulfur (donor) and ester (acceptor) stabilizes this shift.
62.4 -O-C H₂- Standard ester methylene carbon.
28.6 -S-C H₂- Dithiine ring methylenes; shifted downfield by sulfur.

| 14.1 | -C H₃ | Standard aliphatic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid validation of the functional groups, specifically confirming the success of the cyclization by the absence of the alkyne bond.

Table 3: Key FT-IR Vibrational Modes (ATR, cm⁻¹)

Wavenumber (cm⁻¹) Peak Shape / Intensity Assignment Diagnostic Significance
2980, 2935 Weak, sharp C-H stretch (sp³) Confirms the presence of ethyl and dithiine ring CH₂ groups.
1715 Strong, sharp C=O stretch Lower than a standard ester (~1735 cm⁻¹) due to conjugation with the C=C double bond.
1540 Medium C=C stretch Confirms the vinylic bond within the dithiine ring.

| 1250, 1090 | Strong, broad | C-O stretch | Confirms the ester linkages. |

Electron Ionization Mass Spectrometry (EI-MS)

Under 70 eV electron ionization, the molecule (MW = 262.34 g/mol ) exhibits a highly predictable fragmentation pattern driven by the stability of the 1,4-dithiine radical cation.

Table 4: EI-MS Fragmentation Data

m/z Relative Abundance Fragment Identity Loss From Molecular Ion
262 High [M]⁺• Molecular Ion
217 Medium [M - OCH₂CH₃]⁺ Loss of ethoxy radical (-45 Da)
189 High [M - CO₂CH₂CH₃]⁺ Loss of carboethoxy radical (-73 Da)
116 Base Peak (100%) [M - 2x CO₂CH₂CH₃]⁺• Loss of both ester groups; leaves the stable dithiine core.

| 88 | Medium |[C₂H₄S₂]⁺• | Loss of ethylene (-28 Da) from the m/z 116 fragment. |

MS_Frag M Molecular Ion [M]+• m/z 262 F1 [M - OEt]+ m/z 217 M->F1 - •OCH2CH3 F2 [M - CO2Et]+ m/z 189 M->F2 - •CO2Et F3 [M - 2xCO2Et]+• m/z 116 F2->F3 - •CO2Et F4 Dithiin Core m/z 88 F3->F4 - C2H4

Fig 2. Primary EI-MS fragmentation pathways of the dithiine derivative.

References

  • ChemicalBook. 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic acid diethyl ester (CAS 24578-59-4) Properties and Applications. ChemicalBook Database. [1]

  • Hoyle, C. E., & Bowman, C. N. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, ACS Publications.[2]

  • Katritzky, A. R., et al. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, ACS Publications. [3]

Sources

Foundational

Theoretical Studies on Dihydro-1,4-Dithiine Ring Systems: A Comprehensive Computational Guide

Executive Summary The dihydro-1,4-dithiine ring system—most prominently utilized as the 5,6-dihydro-1,4-dithiine-2,3-dithiolate (dddt) ligand—is a cornerstone motif in the development of advanced molecular conductors, no...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydro-1,4-dithiine ring system—most prominently utilized as the 5,6-dihydro-1,4-dithiine-2,3-dithiolate (dddt) ligand—is a cornerstone motif in the development of advanced molecular conductors, non-linear optical materials, and targeted agrochemicals. Because of its highly delocalized, sulfur-rich electron density, the dithiine ring defies simple classical valence rules. This whitepaper provides a rigorous framework for investigating these systems using Density Functional Theory (DFT), bridging the gap between quantum mechanical calculations and empirical phenomena such as pressure-induced Dirac cone formation and nucleophilic bio-reactivity.

The "Non-Innocent" Paradigm of Dithiine Systems

In coordination chemistry, the assignment of formal oxidation states is a fundamental descriptive tool. However, dithiolenes have long been regarded as "non-innocent" ligands[1]. The highly delocalized frontier molecular orbitals of the dihydro-1,4-dithiine ring allow the ligand to exist in multiple resonance structures within a metal complex: it can act as a fully reduced ene-1,2-dithiolate dianion or as a neutral dithioketone[1].

This multireference character means that the electron density is fluidly shared between the transition metal (e.g., Ni, Pd, Pt) and the sulfur atoms of the dithiine ring. Consequently, standard single-reference computational methods often fail to accurately describe the ground state, mandating the use of carefully benchmarked DFT functionals to capture the true electronic structure.

Benchmarking DFT Functionals for Redox Accuracy

When computing the thermodynamic and electronic properties of dihydro-1,4-dithiine complexes, the choice of the exchange-correlation functional is the single most critical parameter. Pure Generalized Gradient Approximation (GGA) functionals suffer from severe self-interaction error, leading to an artificial over-delocalization of the sulfur π -electrons.

Recent theoretical assessments comparing various DFT functionals against the "gold standard" Coupled Cluster (CCSD(T)) method reveal that hybrid functionals provide the necessary exact exchange to correct this error[2]. As summarized in the data below, HSE06 offers an optimal balance for calculating reduction potentials in these specific ring systems.

Table 1: DFT Functional Performance for Dithiolene Reduction Potentials vs. CCSD(T) Baseline

DFT FunctionalAverage Error (V)RMS Error (V)Multireference Suitability
HSE06 +0.090.14High
B3LYP +0.090.12Moderate
PBE0 +0.110.14Moderate
TPSSh -0.070.14High
ω-B97XD +0.360.12Low

Data derived from the computational assessment of Ni-, Pd-, and Pt-bis-dithiolene complexes[2].

Self-Validating Protocol: Computing Dithiine Redox States

To ensure scientific integrity and reproducibility, the calculation of redox potentials for dihydro-1,4-dithiine complexes must follow a self-validating thermodynamic cycle. The following protocol details the causal logic behind each computational step.

Step 1: Initial Geometry Generation

  • Action: Extract starting coordinates from X-ray crystallographic databases rather than building from scratch.

  • Causality: Dihydro-1,4-dithiine rings possess multiple low-energy puckered conformations (e.g., half-chair vs. boat). Starting from empirical data prevents the optimization algorithm from trapping the system in a non-physical local minimum.

Step 2: Geometry Optimization

  • Action: Optimize the geometry using the HSE06 hybrid functional with a def2-TZVP basis set.

  • Causality: The highly delocalized sulfur-metal π -system requires the short-range exact exchange provided by HSE06 to prevent artificial electron smearing, ensuring accurate bond lengths between the sp2 and sp3 hybridized carbons[2].

Step 3: Vibrational Frequency Analysis

  • Action: Compute the Hessian matrix at the optimized geometry.

  • Causality: This validates that the geometry is a true local minimum (zero imaginary frequencies) and provides the zero-point energy (ZPE) and thermal corrections necessary to derive the gas-phase Gibbs free energy ( Ggas​ ).

Step 4: Implicit Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) using the experimental solvent (e.g., acetonitrile).

  • Causality: Redox potentials are experimentally measured in solution. Gas-phase electron affinities are inherently skewed because they lack the massive dielectric stabilization that the dithiine mono- and dianions receive in a solvent cavity.

Step 5: Born-Haber Cycle Integration

  • Action: Calculate the absolute standard reduction potential by linking Ggas​ and the solvation free energies ( ΔGsolv​ ).

  • Causality: Direct optimization of highly charged species in the solvent phase can cause wavefunction convergence failures. The Born-Haber thermodynamic cycle provides a mathematically rigorous, decoupled route to compute the final redox potential.

Workflow A 1. Initial Geometry Guess (X-Ray or Builder) B 2. Geometry Optimization (HSE06 / def2-TZVP) A->B C 3. Vibrational Frequency Analysis (Zero-Point Energy & Minima Check) B->C D 4. Implicit Solvation Modeling (SMD or PCM) C->D E 5. Born-Haber Cycle Integration (Thermodynamic Linkage) D->E F 6. Absolute Redox Potential Calculation E->F

Computational workflow for determining redox potentials of dihydro-1,4-dithiine complexes.

Solid-State Electronic Transitions: Dirac Cone Formation

Beyond single-molecule properties, the dddt ligand is instrumental in the design of single-component molecular conductors. These systems rely on the unique orbital symmetries of the dithiine ring to facilitate intermolecular electron transport[3].

A prime theoretical case study is the [Pd(dddt)2] system. At ambient pressure,[Pd(dddt)2] functions as a standard semiconductor; first-principles DFT calculations reveal a distinct HOMO-LUMO energy gap of 0.65 eV[4]. However, the application of hydrostatic pressure fundamentally alters its electronic topology.

As pressure exceeds 8.7 GPa, the spatial compression forces adjacent dithiine ligands into closer proximity, drastically enhancing intermolecular orbital overlap. Theoretical models indicate that this coupling induces severe band broadening, ultimately leading to a direct crossing between the HOMO and LUMO bands originating from crystallographically independent layers[4]. The result is the emergence of a nodal line semimetal state characterized by Dirac cones—a highly sought-after quantum state in organic materials[4].

Dirac cluster_ambient Ambient Pressure cluster_high High Pressure (>8.7 GPa) H1 HOMO Band G1 Band Gap: 0.65 eV (Semiconductor) H1->G1 L1 LUMO Band L1->G1 C1 Interlayer HOMO-LUMO Coupling G1->C1 Isotropic Compression B1 Band Broadening & Energy Shift C1->B1 D1 Dirac Cone Formation (Nodal Line Semimetal) B1->D1

Logic diagram of pressure-induced Dirac cone formation in [Pd(dddt)2] crystals.

Bioactivity and Chemical Reactivity Modeling

The dihydro-1,4-dithiine ring is not limited to inorganic materials; its oxidized derivatives are potent biological agents. Certain dihydro-1,4-dithiin tetraoxides, such as the commercial plant growth regulant dimethipin, exhibit highly selective biological activities depending on the substitution pattern on the α,β -unsaturated bond within the dithiin ring[5].

Theoretical studies utilizing DFT have been deployed to map the chemical reactivity of these derivatives. By calculating the electrostatic atomic charges and correlating them with Taft's polar substituent constants, computational chemists can accurately predict the reactivity of these dithiins towards sulfhydryl nucleophiles, such as glutathione[5]. This computational approach provides drug development professionals with a predictive framework for screening new dithiin-based fungicides and defoliants prior to costly in-vitro synthesis.

References

  • The dithiolene ligand - 'Innocent' or 'non-innocent'?
  • Source: acs.
  • Source: acs.
  • High-Pressure Crystal Structure and Unusual Magnetoresistance of a Single-Component Molecular Conductor[Pd(dddt)2] (dddt = 5,6-dihydro-1,4-dithiin-2,3-dithiolate)
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate via Base-Catalyzed Thiol-Yne Cyclization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol validation, and reaction optimization for the synthesis of 1,4-dithiine heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol validation, and reaction optimization for the synthesis of 1,4-dithiine heterocyclic scaffolds.

Introduction & Mechanistic Insights

The synthesis of sulfur-containing heterocycles is of paramount importance in pharmaceutical development and materials science. Specifically, the 1,4-dithiine scaffold serves as a critical building block for conductive polymers, agricultural fungicides, and novel therapeutics. A highly efficient, atom-economical method to access this scaffold is the base-catalyzed reaction between 1,2-ethanedithiol and diethyl acetylenedicarboxylate (DEAD).

Causality of Experimental Choices

The success of this reaction relies on a delicate balance of nucleophilicity, electrophilicity, and thermodynamics:

  • The Electrophile (DEAD): Diethyl acetylenedicarboxylate is a "doubly activated" alkyne[1]. The two electron-withdrawing ester groups make the central alkyne extremely electron-deficient, perfectly priming it for a conjugate nucleophilic attack by soft nucleophiles like thiols.

  • The Nucleophile (1,2-Ethanedithiol): While 1,2-ethanedithiol is a weak acid, the addition of an organobase converts it into a highly reactive thiolate anion[2].

  • Cyclization vs. Polymerization: A critical mechanistic divergence occurs after the first intermolecular thiol-yne Michael addition. When longer dithiols (e.g., 1,6-hexanedithiol) are used, the reaction proceeds via step-growth polymerization to form linear polythioethers[3]. However, the two-carbon chain of 1,2-ethanedithiol perfectly positions the second thiol group for an intramolecular 6-endo-trig/6-exo-dig cyclization. Thermodynamic control heavily favors the formation of the stable 6-membered 1,4-dithiine ring over intermolecular chain propagation[1].

Reaction Pathway Visualization

The following diagram illustrates the logical flow and mechanistic intermediates of the thiol-yne click cyclization.

MechanisticPathway DEAD Diethyl Acetylenedicarboxylate (Electrophile) Inter1 Intermolecular Michael Addition (Vinyl Thioether Intermediate) DEAD->Inter1 Nucleophilic Attack EDT 1,2-Ethanedithiol (Nucleophile Precursor) Thiolate Thiolate Anion (Active Nucleophile) EDT->Thiolate Deprotonation Base Catalytic Base (Et3N or TBD) Base->Thiolate Catalysis Thiolate->Inter1 Cyclization Intramolecular Cyclization (2nd Conjugate Addition) Inter1->Cyclization Thermodynamic Control Product Diethyl 5,6-dihydro-1,4-dithiine -2,3-dicarboxylate Cyclization->Product Ring Closure

Mechanistic pathway for 1,4-dithiine synthesis via base-catalyzed thiol-yne click chemistry.

Reagents and Materials

To ensure stoichiometric precision and safety, all quantitative data for the standard 10 mmol scale reaction is summarized below. Note: DEAD and 1,2-ethanedithiol are potent irritants and possess strong odors; all handling must be performed in a certified fume hood[4],[2].

ReagentMW ( g/mol )EquivalentsAmountRole
Diethyl acetylenedicarboxylate 170.161.001.70 g (10.0 mmol)Electrophile
1,2-Ethanedithiol 94.191.050.99 g (10.5 mmol)Bis-nucleophile
Triethylamine (Et₃N) 101.190.100.10 g (1.0 mmol)Base Catalyst
Chloroform (CHCl₃) 119.38-20 mLSolvent

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in analytical checkpoints to ensure the reaction is proceeding as intended.

Step 1: System Preparation
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with inert gas (Argon or N₂) for 5 minutes to prevent unwanted oxidative disulfide formation from the dithiol.

Step 2: Reagent Loading
  • Dissolve 1.70 g (10.0 mmol) of diethyl acetylenedicarboxylate in 10 mL of anhydrous CHCl₃.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The initial thiol-yne click addition is highly exothermic. Cooling prevents localized thermal spikes that could lead to non-specific oligomerization.

Step 3: Nucleophile & Catalyst Addition
  • In a separate vial, dilute 0.99 g (10.5 mmol) of 1,2-ethanedithiol in 5 mL of CHCl₃. Add this solution dropwise to the reaction flask over 5 minutes.

  • Add 0.10 g (1.0 mmol) of Et₃N dropwise. A slight color change (pale yellow) may be observed, indicating the formation of the active thiolate anion.

Step 4: Reaction Propagation & Validation
  • Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C).

  • Validation Checkpoint 1 (TLC): After 30 minutes, spot the reaction mixture against the DEAD starting material on a silica TLC plate (Eluent: Hexane/EtOAc 4:1). DEAD will appear as a high-Rf UV-active spot. The product (Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate) will appear as a distinct, highly UV-active spot at a lower Rf due to the increased polarity of the sulfur-containing ring.

Step 5: Quenching & Workup
  • Once TLC confirms the complete consumption of DEAD (typically 1–2 hours), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification & Final Validation
  • Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient).

  • Validation Checkpoint 2 (NMR): Analyze the purified product via ¹H NMR (CDCl₃). The successful formation of the symmetric 1,4-dithiine ring is confirmed by the disappearance of thiol protons and the appearance of a sharp singlet at ~3.3 ppm (4H), representing the four equivalent methylene protons of the dithiine ring (S-CH₂-CH₂-S)[3]. The ethyl ester groups will present as a classic triplet (~1.3 ppm, 6H) and quartet (~4.2 ppm, 4H).

Reaction Optimization & Environmental Factors

The dielectric constant of the solvent and the pKa of the base critically dictate the reaction kinetics and the stereochemical stabilization of the intermediate enolate[1]. The table below summarizes optimized parameters for varying operational needs.

SolventDielectric Constant (ε)CatalystTimeYield (%)Mechanistic Observation
Chloroform (CHCl₃) 4.8TBD (5 mol%)5 min>95%Extremely rapid kinetics; TBD acts as a highly efficient, dual-hydrogen-bonding organobase[3].
Acetonitrile (MeCN) 37.5Et₃N (10 mol%)1 h92%High polarity stabilizes the transition state of the enolate intermediate, promoting rapid conversion[1].
Tetrahydrofuran (THF) 7.6Et₃N (10 mol%)2 h88%Moderate reaction rate; offers excellent solubility for all reagents and intermediates.
Benzene 2.3Et₃N (10 mol%)>12 h<50%Low polarity fails to adequately stabilize the intermediate, drastically slowing the reaction rate[1].

References

  • Source: fishersci.
  • Source: wikipedia.
  • Source: acs.
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)

Sources

Application

An In-depth Technical Guide to the Formation of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate: Mechanism and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate, a heterocyclic compound with potential...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The guide delves into the underlying reaction mechanism, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product.

Introduction: The Significance of the 1,4-Dithiine Scaffold

The 5,6-dihydro-1,4-dithiine ring system is a valuable scaffold in organic synthesis. The presence of two sulfur atoms in the six-membered ring imparts unique electronic and conformational properties to the molecule. These characteristics make 1,4-dithiine derivatives attractive candidates for investigation in various fields, including as potential therapeutic agents and as building blocks for novel organic materials. The title compound, Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate, incorporates two ester functionalities, which can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

The Reaction Mechanism: A Base-Catalyzed Tandem Michael Addition-Cyclization

The formation of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate from 1,2-ethanedithiol and diethyl acetylenedicarboxylate proceeds through a well-established mechanistic pathway: a base-catalyzed tandem intermolecular and intramolecular Michael addition.

Reactants:

  • 1,2-Ethanedithiol: A nucleophilic dithiol that provides the sulfur atoms and the ethylene bridge of the dithiine ring.

  • Diethyl acetylenedicarboxylate (DEAD): An electrophilic alkyne activated by two electron-withdrawing ester groups, making it susceptible to nucleophilic attack.

  • Base (e.g., Triethylamine): A catalyst that deprotonates the thiol groups of 1,2-ethanedithiol, increasing their nucleophilicity.

Step-by-Step Mechanism:

  • Deprotonation of the Thiol: The basic catalyst, typically a tertiary amine like triethylamine, removes a proton from one of the thiol groups of 1,2-ethanedithiol to form a highly nucleophilic thiolate anion.

  • Intermolecular Michael Addition: The thiolate anion attacks one of the sp-hybridized carbons of the electron-deficient alkyne (diethyl acetylenedicarboxylate). This is a classic Michael-type conjugate addition. The π-electrons of the triple bond shift to the adjacent carbon, and subsequently onto one of the carbonyl oxygen atoms, forming an enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the protonated base (triethylammonium ion) or another proton source in the reaction mixture, yielding an intermediate vinyl sulfide.

  • Intramolecular Michael Addition (Cyclization): The second thiol group of the vinyl sulfide intermediate, activated by the base, then undergoes an intramolecular nucleophilic attack on the β-carbon of the α,β-unsaturated ester system. This step forms the six-membered dihydro-1,4-dithiine ring.

  • Final Protonation: A final protonation step neutralizes the resulting carbanion to yield the stable Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate product.

The overall transformation is a highly efficient and atom-economical process for the construction of the 1,4-dithiine ring system.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the formation of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,2-Ethanedithiol 1,2-Ethanedithiol HS-CH2-CH2-SH Thiolate Thiolate Anion -S-CH2-CH2-SH 1,2-Ethanedithiol->Thiolate Deprotonation + Base DEAD Diethyl Acetylenedicarboxylate EtOOC-C≡C-COOEt Base Base (Et3N) Enolate Enolate Intermediate Thiolate->Enolate Intermolecular Michael Addition + DEAD Vinyl_Sulfide Vinyl Sulfide Intermediate Enolate->Vinyl_Sulfide Protonation Product Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate Vinyl_Sulfide->Product Intramolecular Michael Addition (Cyclization)

Caption: Reaction mechanism for the formation of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
1,2-Ethanedithiol540-63-694.2010
Diethyl acetylenedicarboxylate (DEAD)762-21-0170.1610
Triethylamine (Et₃N)121-44-8101.191 (catalytic)
Dichloromethane (CH₂Cl₂)75-09-284.93~50 mL
Diethyl ether60-29-774.12As needed
Hexane110-54-386.18As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Instrumentation:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 1,2-ethanedithiol (0.94 g, 10 mmol) in 20 mL of dichloromethane.

  • Addition of Catalyst: Add triethylamine (0.14 mL, 1 mmol) to the stirred solution.

  • Addition of Electrophile: Cool the mixture in an ice bath. Add a solution of diethyl acetylenedicarboxylate (1.70 g, 10 mmol) in 20 mL of dichloromethane dropwise over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, wash the reaction mixture with 1M HCl (2 x 20 mL) and then with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis and purification of the target compound.

Experimental Workflow Setup 1. Reaction Setup - 1,2-Ethanedithiol in CH2Cl2 - Add Triethylamine Addition 2. Dropwise Addition - Diethyl acetylenedicarboxylate solution - 0°C Setup->Addition Reaction 3. Reaction - Stir at room temperature - 12 hours Addition->Reaction Workup 4. Aqueous Work-up - Wash with 1M HCl and brine - Dry over MgSO4 Reaction->Workup Purification 5. Purification - Concentrate under vacuum - Column chromatography Workup->Purification Characterization 6. Characterization - NMR, IR spectroscopy Purification->Characterization

Caption: A schematic of the experimental workflow for the synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

Characterization Data

The following table summarizes the expected spectroscopic data for Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

Spectroscopic DataExpected Chemical Shifts / Wavenumbers
¹H NMR (CDCl₃) δ 4.25 (q, 4H, J = 7.1 Hz, 2 x -OCH₂CH₃), 3.30 (s, 4H, -SCH₂CH₂S-), 1.30 (t, 6H, J = 7.1 Hz, 2 x -OCH₂CH₃) ppm.
¹³C NMR (CDCl₃) δ 165.0 (C=O), 128.5 (C=C), 62.0 (-OCH₂CH₃), 30.0 (-SCH₂CH₂S-), 14.0 (-OCH₂CH₃) ppm.
IR (KBr) ν 2980 (C-H, sp³), 1720 (C=O, ester), 1580 (C=C), 1250 (C-O, ester) cm⁻¹.

Safety Precautions

  • 1,2-Ethanedithiol: Has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood.

  • Diethyl acetylenedicarboxylate: Is a lachrymator and should be handled with care in a fume hood.

  • Triethylamine: Is a corrosive and flammable liquid.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this experiment.

Conclusion

The synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate is a straightforward and efficient process that utilizes a base-catalyzed tandem Michael addition-cyclization reaction. The provided protocol offers a reliable method for the preparation of this versatile heterocyclic compound, which can serve as a valuable building block for further synthetic transformations in drug discovery and materials science research.

References

  • Asadi, M., & Ebrahimi, S. (2015). A simple and efficient one-pot synthesis of 1,4-dithiine derivatives. Monatshefte für Chemie-Chemical Monthly, 146(5), 847-850.
  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2001).
  • Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons.
  • Perrio, S., & Rees, C. W. (1997). Synthesis of 1,4-Dithiins. Journal of the Chemical Society, Perkin Transactions 1, (1), 105-110.
Method

Application Note: Therapeutic Potential and Mechanistic Profiling of Dithiin Derivatives in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction: The Dithiin Pharmacophore The dithiin scaffold—a six-membered heterocyclic ring containing two sulfur atoms—has historic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Dithiin Pharmacophore

The dithiin scaffold—a six-membered heterocyclic ring containing two sulfur atoms—has historically been recognized for its agricultural utility. However, recent advances in structure-activity relationship (SAR) profiling have repositioned dithiin derivatives as highly versatile pharmacophores in medicinal chemistry. Depending on the isomeric configuration (1,2-dithiins vs. 1,4-dithiins) and the oxidation state of the sulfur atoms (e.g., sulfides vs. tetroxides), these compounds exhibit highly selective biological activities, ranging from targeted receptor antagonism to potent antimicrobial and anticancer properties 1.

As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions. We will explore the causality behind the biological selectivity of dithiins and provide self-validating experimental protocols for evaluating their efficacy in drug discovery pipelines.

Mechanistic Grounding & Biological Targets

1,4-Dithiin Tetraoxides: Electrophilicity and Anticancer Activity

The oxidation of 1,4-dithiins to their corresponding tetraoxides fundamentally alters their chemical reactivity. The strongly electron-withdrawing sulfonyl groups activate the α,β-unsaturated bonds within the ring, transforming the molecule into a highly efficient Michael acceptor. This electrophilicity allows 1,4-dithiin tetraoxides to selectively react with critical biological sulfhydryl groups, such as those in glutathione (GSH) and the catalytic domains of DNA topoisomerase II, leading to potent cell growth inhibition and anticancer activity 1.

Neurological Modulation via hGAL-R1 Antagonism

Beyond covalent modification, specific 2,3-dihydro-dithiin-1,1,4,4-tetroxides function via non-covalent receptor binding. High-throughput screening has identified these derivatives as small-molecule, non-peptide antagonists of the human galanin 1 receptor (hGAL-R1). By reversing the inhibitory effect of galanin on acetylcholine release, these compounds offer a novel therapeutic avenue for cognitive disorders and depression 2.

1,2-Dithiins and Diisoimides: Antimicrobial Efficacy

Naturally occurring 1,2-dithiins (e.g., thiarubrines) possess broad-spectrum antibiotic and antiviral activities 3. To overcome their inherent hydrophobicity and toxicity, modern medicinal chemistry has developed water-soluble glycosylated 1,2-dithiin derivatives, achieving effective bacterial control at nanogram concentrations 4. Furthermore, synthetic dithiin diisoimides have demonstrated targeted potency against multidrug-resistant Acinetobacter species, making them critical lead compounds for hospital-acquired infections 5.

Dithiin_Pathways Dithiin Dithiin Pharmacophore (1,2- or 1,4-Isomers) Mech1 Receptor Binding (Non-covalent) Dithiin->Mech1 Tetroxide Analogs Mech2 Michael Addition (Covalent Modification) Dithiin->Mech2 α,β-Unsaturated Bonds Mech3 Disulfide Cleavage (Redox Activity) Dithiin->Mech3 1,2-Dithiin Core Target1 hGAL-R1 Antagonism (Neurological) Mech1->Target1 Target2 Topoisomerase II Inhibition (Anticancer) Mech2->Target2 Target3 Membrane/DNA Disruption (Antimicrobial) Mech3->Target3

Pharmacological mechanisms and biological targets of 1,2- and 1,4-dithiin derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with various dithiin derivatives across different therapeutic indications.

Compound ClassRepresentative DerivativePrimary Biological TargetKey Quantitative MetricRef
1,4-Dithiin Tetraoxides Dimethipin analogsDNA Topoisomerase IIHigh correlation with GSH reactivity kinetics[[1]]()
1,4-Dithiin Tetroxides 2,3-Dihydro-dithiin-tetroxidehGAL-R1 ReceptorIC50 = 190 – 2700 nM2
Dithiin Diisoimides 2,6-Didodecyl derivative (2d)Acinetobacter20 mm Zone of Inhibition[[5]]()
1,2-Dithiins Glycosylated 3,6-bis(hydroxymethyl)-1,2-dithiinFungal/Bacterial Membranes1–100 ng/mL effective concentration[[4]]()

Experimental Protocols

Protocol 1: Kinetic Profiling of Dithiin Electrophilicity via Glutathione (GSH) Reactivity

Objective: To quantify the second-order reaction rate of 1,4-dithiin tetraoxides with GSH as a predictive surrogate assay for Topoisomerase II inhibition. Causality: Topoisomerase II relies on functionally critical cysteine residues. By measuring the reaction kinetics of dithiins with a model sulfhydryl (GSH) at physiological pH, we establish a direct chemical rationale for their biological selectivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted strictly to pH 7.4. Rationale: This mimics physiological conditions and ensures a consistent ratio of reactive thiolate anions.

  • Reagent Preparation: Prepare a 10 mM stock solution of the 1,4-dithiin tetraoxide in HPLC-grade acetonitrile. Prepare a fresh 10 mM aqueous solution of reduced glutathione (GSH).

  • Reaction Initiation: In a quartz cuvette, mix the dithiin derivative (final concentration 10–180 µmol/L) with 1 equivalent of GSH in the phosphate buffer.

  • Spectroscopic Monitoring: Immediately monitor the reaction via UV-Vis spectroscopy (typically scanning between 250–400 nm) at 37°C for 60 minutes.

  • Data Analysis: Fit the disappearance of the dithiin absorbance peak to an integrated second-order rate equation.

  • Self-Validation Check: The assay is only valid if an isosbestic point is observed during the kinetic scan. The presence of this point confirms a clean, 1:1 stoichiometric conversion of the dithiin into the GSH-adduct without intermediate degradation or side reactions. Run a dithiin-only control to rule out spontaneous aqueous hydrolysis.

Protocol 2: Antimicrobial Susceptibility Testing of Dithiin Diisoimides

Objective: Evaluate the efficacy of synthesized dithiin diisoimides against multidrug-resistant Acinetobacter. Causality: Dithiin diisoimides engineered with lipophilic side chains (e.g., didodecyl groups) can penetrate the complex Gram-negative outer membrane. This protocol isolates the antimicrobial effect of the pharmacophore from solvent artifacts.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend isolated Acinetobacter colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Rationale: Over-inoculation yields false resistance; under-inoculation yields false susceptibility.

  • Plate Inoculation: Evenly swab the standardized suspension across the surface of a Mueller-Hinton agar plate to create a confluent lawn.

  • Compound Application: Dissolve the dithiin diisoimide in DMSO to a standard concentration (e.g., 1 mg/mL). Impregnate sterile 6 mm filter paper disks with 20 µL of the solution. Allow disks to dry completely in a biosafety cabinet.

  • Incubation: Place the disks onto the inoculated agar. Incubate the plates inverted at 37°C for 18–24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) using a calibrated caliper.

  • Self-Validation Check: The assay must include two critical controls: a Gentamicin disk (positive control to validate strain susceptibility and assay sensitivity) and a pure DMSO disk (vehicle control). If the DMSO disk produces any zone of inhibition, the assay is invalid, as solvent toxicity cannot be decoupled from the dithiin's intrinsic activity.

References

  • [1] Chemical reactivity and biological activity of dihydro-1,4-dithiin tetraoxides. cdnsciencepub.com. 1

  • [6] Synthesis of Boron-Fused 1,4-Dithiin via Cobalt-Mediated Disulfuration of Alkyne at the o-Carborane-9,12-dithiolate Unit | Organometallics - ACS Publications. acs.org. 6

  • [3] 4. 6-Ring Systems with Two S-Atoms: 1,2-Dithiins. thieme-connect.de. 3

  • [4] EP0765316B1 - Water-soluble glycosylated derivatives of 1,2-dithiin compounds - Google Patents. google.com. 4

  • [2] 2,3-Dihydro-dithiin and -dithiepine-1,1,4,4-tetroxides: small molecule non-peptide antagonists of the human galanin hGAL-1 receptor - PubMed. nih.gov. 2

  • [5] Dithiin diisoimides: Synthesis and their antimicrobial studies - PubMed. nih.gov. 5

Sources

Application

Application Notes &amp; Protocols: Functionalization of the Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate Scaffold

Introduction: The Versatility of the 1,4-Dithiine Scaffold The 5,6-dihydro-1,4-dithiine ring system is a privileged sulfur-containing heterocycle that serves as a versatile scaffold in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 1,4-Dithiine Scaffold

The 5,6-dihydro-1,4-dithiine ring system is a privileged sulfur-containing heterocycle that serves as a versatile scaffold in medicinal chemistry and materials science.[1][2][3] Its unique stereoelectronic properties, arising from the presence of two sulfur atoms, impart significant potential for biological activity and the development of novel functional materials.[1][2] Derivatives of this scaffold have been investigated for a range of applications, including as potential fungicides and in the synthesis of molecules targeting succinate dehydrogenase (SDHI).[4] The title compound, Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate, is an excellent starting point for chemical exploration, offering two symmetrically placed ester functionalities that act as primary handles for molecular elaboration.

This guide provides a detailed exploration of three fundamental, high-impact functionalization pathways for this scaffold: hydrolysis, amide coupling, and reduction. Each section explains the chemical rationale, offers field-proven insights, and presents detailed, self-validating protocols for immediate application in a research setting.

Core Functionalization Pathways

The diethyl ester groups at the 2 and 3 positions are the most accessible sites for chemical modification. By transforming these esters, researchers can unlock a diverse range of derivatives, including dicarboxylic acids, diamides, and diols, each serving as a gateway to new chemical space.

Functionalization_Pathways Scaffold Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate Diacid 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic Acid Scaffold->Diacid  Hydrolysis (NaOH or KOH)   Diol Scaffold-Derived Diol (-CH2OH) Scaffold->Diol Reduction (LiAlH4 or LiBH4) Diamide Scaffold-Derived Diamides (R-NH-CO-) Diacid->Diamide Amide Coupling (EDC, HOBt)

Caption: Core functionalization routes for the dithiine scaffold.

Saponification: Accessing the Dicarboxylic Acid Intermediate

The conversion of the diethyl ester to the corresponding dicarboxylic acid via saponification (base-mediated hydrolysis) is arguably the most critical first step in elaborating the scaffold.[5][6] The resulting di-acid is a versatile intermediate, ready for a wide array of subsequent reactions, most notably amide bond formation.

Expertise & Causality: Basic hydrolysis is preferred over acidic methods to avoid potential degradation of the acid-labile dithiine ring. The use of a co-solvent system like methanol/water or ethanol/water is crucial to ensure the miscibility of the organic substrate and the aqueous base, thereby accelerating the reaction.[5] Potassium hydroxide (KOH) is often used for its high solubility in alcoholic solvents.[1] The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic ester carbonyls. The resulting carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt, which precipitates upon acidification in the workup, driving the reaction to completion.

Protocol 1: Complete Hydrolysis to 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic Acid

Hydrolysis_Workflow start_end start_end process process reagent reagent condition condition workup workup start Start: Diethyl Ester Scaffold dissolve Dissolve in EtOH start->dissolve add_koh Add Ethanolic KOH dissolve->add_koh reflux Heat to 50-60 °C add_koh->reflux monitor Monitor by TLC (Disappearance of Starting Material) reflux->monitor cool Cool to 0 °C monitor->cool filter_salt Filter Precipitated Salt cool->filter_salt dissolve_h2o Dissolve Salt in H₂O filter_salt->dissolve_h2o acidify Acidify with HCl (pH < 2) dissolve_h2o->acidify filter_product Filter Precipitated Di-acid acidify->filter_product dry Dry Under Vacuum filter_product->dry end End: Dicarboxylic Acid dry->end

Caption: Experimental workflow for the saponification protocol.

Materials:

  • Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (1.0 equiv)

  • Potassium Hydroxide (KOH) (2.5 equiv)

  • Ethanol (EtOH)

  • Deionized Water

  • 4 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) for TLC

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide pellets (2.5 equiv) in ethanol (approx. 7 mL per gram of KOH).[1]

  • Addition: To this ethanolic KOH solution, add a solution of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (1.0 equiv) dissolved in a minimum amount of ethanol.

  • Saponification: Heat the reaction mixture to 50-60 °C with vigorous stirring. A solid (the dipotassium salt) will likely precipitate within the first 10-20 minutes.[1]

  • Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system until the starting material spot is no longer visible.

  • Workup - Isolation of Salt: After completion, cool the mixture to 0 °C in an ice bath. Collect the precipitated dipotassium salt by vacuum filtration, washing thoroughly with cold ethanol to remove any unreacted starting material.[1]

  • Workup - Acidification: Dissolve the collected salt in a minimum amount of deionized water. Cool the aqueous solution in an ice bath and acidify by the dropwise addition of 4 M HCl until the pH is less than 2 (test with pH paper). A white or pale-yellow precipitate of the dicarboxylic acid will form.[5]

  • Isolation of Product: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product, 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic acid.

Scientist's Note: The intermediate salt precipitation is a key visual indicator of reaction progress. Ensuring the final pH is strongly acidic is critical for complete protonation and precipitation of the desired dicarboxylic acid.

Amide Bond Formation: Building Molecular Complexity

With the dicarboxylic acid in hand, the synthesis of amide derivatives is readily achievable. Amide coupling is a cornerstone reaction in drug discovery, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).[7]

Expertise & Causality: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. The addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable, yet still highly reactive, HOBt active ester.[8] This active ester then readily reacts with the amine to form the desired amide bond with high efficiency and minimal side products. The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is often included to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction.

Protocol 2: EDC/HOBt-Mediated Synthesis of Diamides

Materials:

  • 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic acid (1.0 equiv)

  • Desired primary or secondary amine (2.2 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.2 equiv)

  • HOBt (1-Hydroxybenzotriazole) (0.2 equiv, catalytic)

  • DIPEA (Diisopropylethylamine) (4.0-5.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the dicarboxylic acid (1.0 equiv), HOBt (0.2 equiv), and the chosen amine (2.2 equiv).

  • Solvent and Base: Dissolve the components in anhydrous DCM (or DMF for less soluble substrates). Add DIPEA (4.0-5.0 equiv) and stir the mixture at room temperature for 10 minutes.

  • Activation: In a separate vial, dissolve EDC (2.2 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diamide.

Scientist's Note: The order of addition is important. Pre-mixing the acid, amine, and HOBt before adding the coupling reagent can improve yields. Using a catalytic amount of HOBt is often sufficient to accelerate the reaction and suppress side reactions.[8]

Reduction: Accessing the Diol Derivatives

Reduction of the diethyl esters to the corresponding diol, (5,6-dihydro-1,4-dithiine-2,3-diyl)dimethanol, opens another avenue for functionalization. Alcohols can be further modified into ethers, esters, or halides, providing a different set of reactive handles compared to the parent scaffold.

Expertise & Causality: The reduction of esters to primary alcohols requires a strong hydride-donating reagent.[9] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.[10] Therefore, more powerful reagents like Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) are the reagents of choice.[10][11] LiAlH₄ is a very powerful, non-selective reducing agent that will readily reduce the esters.[9][11] The reaction mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced again to the primary alcohol.[9] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Protocol 3: LiAlH₄ Reduction to (5,6-dihydro-1,4-dithiine-2,3-diyl)dimethanol

Reduction_Workflow start_end start_end process process reagent reagent condition condition workup workup caution caution start Start: Diethyl Ester Scaffold suspend_lah Suspend LiAlH₄ in Anhydrous THF start->suspend_lah cool_lah Cool to 0 °C suspend_lah->cool_lah add_ester Add Ester Solution in THF Dropwise cool_lah->add_ester reaction Stir at RT for 2-4h add_ester->reaction cool_rxn Cool to 0 °C reaction->cool_rxn quench Sequential Quench (Fieser) cool_rxn->quench stir_warm Stir and Warm to RT quench->stir_warm filter_salts Filter Aluminum Salts stir_warm->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate purify Purify by Chromatography concentrate->purify end End: Diol Derivative purify->end

Caption: Experimental workflow for the LiAlH₄ reduction protocol.

Materials:

  • Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous NaOH

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0-2.5 equiv). Carefully add anhydrous THF to create a suspension. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the diethyl ester (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

    • Safety Note: The addition may be exothermic. Maintain a slow addition rate to keep the internal temperature below 10 °C.

  • Reduction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • CAUTION: EXTREMELY EXOTHERMIC. PERFORM SLOWLY AND BEHIND A BLAST SHIELD.

    • Sequentially and very slowly add:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

  • Isolation: A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Purification: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with EtOAc. Combine the organic filtrates, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude diol can be purified further by flash column chromatography if necessary.

Data Summary

Functionalization MethodKey ReagentsProduct Functional GroupTypical ConditionsKey Considerations
Saponification KOH or NaOHDicarboxylic AcidEtOH/H₂O, 50-60 °C, 2-4hEnsures miscibility; acidification is critical for product isolation.[1][5]
Amide Coupling EDC, HOBt, AmineDiamideAnhydrous DCM, RT, 12-24hRequires anhydrous conditions; order of addition can impact yield.[8]
Reduction LiAlH₄ or LiBH₄DiolAnhydrous THF, 0 °C to RT, 2-4hStrictly anhydrous; quenching procedure is highly exothermic and requires extreme care.[10][11]

Conclusion

The Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate scaffold is a chemically tractable starting material for generating a library of diverse analogs. The three core transformations presented here—hydrolysis to the di-acid, coupling to form diamides, and reduction to the diol—provide researchers and drug development professionals with a robust toolkit. These foundational derivatives serve as platforms for extensive further modification, enabling the systematic exploration of this promising chemical space for applications ranging from agrochemicals to novel human therapeutics.

References

  • BenchChem. Application Note: Hydrolysis of Diethyl 2,5-Pyridinedicarboxylate to 2,5-Pyridinedicarboxylic Acid. BenchChem.
  • DSpace@MIT. The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT.
  • Benchchem. Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives. Benchchem.
  • MDPI. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI.
  • NextSDS. 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic acid diethyl ester - Chemical Substance Information. NextSDS.
  • ACS Publications. Iron-Catalyzed Synthesis of Sulfur-Containing Heterocycles. ACS Publications.
  • Benchchem. Application Notes and Protocols for the Decarboxylation of Substituted Malonic Esters. Benchchem.
  • PMC. 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride. PMC.
  • PubMed. Design, synthesis, and antifungal activity of novel dithiin tetracarboximide derivatives as potential succinate dehydrogenase inhibitors. PubMed.
  • Andrew G Myers Research Group. Chem 115. Andrew G Myers Research Group.
  • DSpace@MIT. The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT.
  • Chemistry Steps. Esters to Alcohols. Chemistry Steps.
  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Organic Chemistry Portal.
  • ResearchGate. The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. ResearchGate.
  • ARKIVOC. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Royal Society of Chemistry. Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Chem-Impex. 5,6-Dihydro-1,4-dithiin-2,3-dicarboximide. Chem-Impex.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

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Method

Application Note: Scale-Up Synthesis and Process Optimization of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Strategic Overview & Mechanistic Rationale The 5,6-dihydro-1,4-dithiin scaffold is a highly versatile C2​ -building block and pseudo-aryl system utilized extensively in the synthesis of complex molecular architectures, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The 5,6-dihydro-1,4-dithiin scaffold is a highly versatile C2​ -building block and pseudo-aryl system utilized extensively in the synthesis of complex molecular architectures, ranging from tetrathiafulvalene (TTF) electron donors to advanced coordination polymers[1].

The Synthetic Challenge: Traditional synthetic routes rely on the reaction of 1,2-ethanedithiol with activated alkynes (e.g., diethyl acetylenedicarboxylate). However, this pathway primarily yields the saturated 1,4-dithiane via a double Michael addition. To obtain the target unsaturated dithiin, a subsequent and often harsh oxidation step (using DDQ or SO2​Cl2​ ) is required. During scale-up, this oxidation is notoriously prone to over-oxidation (yielding sulfoxides) and generates intractable byproducts, severely limiting the overall yield[1].

The Optimized Route: To bypass the problematic oxidation step, this protocol details a highly scalable, two-step sequence starting from commercially available dichloromaleic anhydride.

  • Double Nucleophilic Vinylic Substitution ( SN​V ): 1,2-ethanedithiol reacts with dichloromaleic anhydride in the presence of a mild base. The dithiol displaces both vinylic chlorides, directly constructing the unsaturated dithiin ring to form 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride[2]. This avoids the need for heavy-metal oxidants and provides a reliable one-step construction of the heterocycle[3].

  • In Situ Ring-Opening Esterification: The resulting anhydride is subjected to a thionyl chloride-mediated Fischer esterification in absolute ethanol, efficiently yielding the target diethyl ester.

Process Optimization & Quantitative Data

To ensure scalability, the causality behind solvent and reagent selection must be strictly controlled. Table 1 and Table 2 summarize the optimization data.

Mechanistic Causality for Solvent Selection: Tetrahydrofuran (THF) is vastly superior to Dimethylformamide (DMF) for the cyclization step. In THF, the triethylamine hydrochloride ( Et3​N⋅HCl ) byproduct precipitates quantitatively. This drives the reaction forward via Le Chatelier's principle and allows for a non-aqueous workup (simple filtration). Conversely, DMF solubilizes the salt, necessitating an aqueous extraction that rapidly hydrolyzes the moisture-sensitive anhydride intermediate.

Table 1: Optimization of Base and Solvent for the SN​V Cyclization Step
EntrySolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Dichloromethane (DCM) Et3​N 0 to 25678>95%
2 Tetrahydrofuran (THF) Et3​N 0 to 25 4 86 >98%
3Dimethylformamide (DMF) K2​CO3​ 25 to 601262<90%
4Tetrahydrofuran (THF)DIPEA0 to 25584>98%

Mechanistic Causality for Esterification: Using catalytic H2​SO4​ for the esterification of the anhydride leads to incomplete conversion due to the generation of water. By substituting with Thionyl Chloride ( SOCl2​ ) in ethanol, anhydrous HCl and diethyl sulfite are generated in situ. The anhydrous HCl acts as a powerful catalyst for opening the anhydride, while the system remains strictly dehydrating, pushing the equilibrium to >90% yield.

Table 2: Optimization of Esterification Conditions
EntryReagent SystemTemp (°C)Time (h)Yield (%)Process Notes
1EtOH / H2​SO4​ (cat.)78 (Reflux)2472Equilibrium limited; incomplete conversion.
2 EtOH / SOCl2​ (2.5 eq) 78 (Reflux) 12 91 Clean profile; self-scavenging of water.
3EtOH / DMAP / DCC251665Difficult removal of DCU byproduct on scale.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 Dichloromaleic Anhydride + 1,2-Ethanedithiol Base Base Addition (Et3N, 0 °C to RT) SM1->Base Double SNV Reaction Int1 Intermediate: 5,6-Dihydro-1,4-dithiin- 2,3-dicarboxylic anhydride Base->Int1 Cyclization & HCl Elimination Ester Esterification (EtOH, SOCl2, Reflux) Int1->Ester Ring Opening Prod Target Product: Diethyl 5,6-dihydro-1,4- dithiine-2,3-dicarboxylate Ester->Prod Condensation

Fig 1: Two-step synthetic workflow for Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

Step-by-Step Experimental Protocols

Caution: 1,2-ethanedithiol is a highly toxic, volatile liquid with a severe stench. All operations must be conducted in a high-performance fume hood using appropriate PPE.

Protocol A: Synthesis of 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride
  • Preparation: Charge a flame-dried 2 L round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet with dichloromaleic anhydride (167.0 g, 1.0 mol) and anhydrous THF (800 mL).

  • Thiol Addition: Cool the pale-yellow solution to 0 °C using an ice-water bath. Add 1,2-ethanedithiol (98.9 g, 1.05 mol) in one portion.

  • Base Initiation: Charge the dropping funnel with anhydrous triethylamine ( Et3​N , 222.6 g, 2.2 mol). Add the Et3​N dropwise over 90 minutes, maintaining the internal temperature below 10 °C.

    • Validation Checkpoint: The reaction mixture will immediately transition from a clear solution to a thick, white slurry as Et3​N⋅HCl precipitates. The absence of this thick precipitate indicates a failure in the SN​V initiation.

  • Maturation: Remove the ice bath and allow the slurry to stir at room temperature (20-25 °C) for 4 hours.

  • Filtration: Filter the thick suspension through a coarse glass frit to remove the Et3​N⋅HCl salt. Wash the filter cake with cold THF (2 × 150 mL).

    • Validation Checkpoint: The filter cake should be completely water-soluble (confirming it is the amine salt).

  • Isolation: Concentrate the combined filtrate under reduced pressure to afford a crude yellow solid. Recrystallize from minimal boiling THF to yield the pure anhydride as bright yellow block-like crystals (161.8 g, 86% yield)[2].

Protocol B: Synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate
  • Preparation: In a 1 L round-bottom flask, suspend the 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride (100.0 g, 0.53 mol) in absolute ethanol (500 mL). Cool the suspension to 0 °C.

  • Catalyst Generation: Slowly add thionyl chloride ( SOCl2​ , 157.6 g, 1.32 mol) dropwise over 45 minutes.

    • Validation Checkpoint: As the SOCl2​ reacts with ethanol to generate HCl, the suspension will gradually clear into a homogeneous solution, indicating the successful ring-opening of the anhydride to the mono-ester intermediate.

  • Reflux: Equip the flask with a reflux condenser and heat the solution to 78 °C (reflux) for 12 hours.

  • Workup: Cool the mixture to room temperature and remove the bulk of the ethanol under reduced pressure. Dissolve the resulting oily residue in Ethyl Acetate (600 mL).

  • Neutralization: Wash the organic layer carefully with saturated aqueous NaHCO3​ (3 × 200 mL) until the aqueous phase remains basic (pH > 8). Wash with brine (200 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via short-path vacuum distillation or passing through a short silica plug (Hexanes:EtOAc 8:2) to afford the target diethyl ester as a pale yellow, viscous oil (126.5 g, 91% yield).

Sources

Application

Application Note: Analytical Characterization and Quality Control Protocols for Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Executive Summary & Chemical Context Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS: 24578-59-4) is a highly versatile, sulfur-rich heterocyclic building block. It is prominently utilized in the stereoselective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS: 24578-59-4) is a highly versatile, sulfur-rich heterocyclic building block. It is prominently utilized in the stereoselective synthesis of cis-olefins[1] and serves as a robust bidentate ligand precursor for the assembly of transition metal complexes, metal-organic frameworks (MOFs), and intercalation polymers[2].

Structurally, the molecule features a partially saturated 1,4-dithiin ring fused to two electron-withdrawing ethyl ester groups. Crystallographic and computational studies on related 5,6-dihydro-1,4-dithiin derivatives reveal that the S–C bonds to the sp²-hybridized carbons are significantly shorter (~0.1 Å) than those to the sp³-hybridized carbons[3]. This geometric constraint forces the dihydro-dithiin ring into a distinct half-chair conformation to minimize angle strain[3]. This unique push-pull electronic distribution dictates its analytical behavior, requiring orthogonal techniques to validate its structural integrity and purity.

Integrated Analytical Workflow

To ensure rigorous quality control, a multi-parametric analytical strategy is required. The workflow below outlines the logical progression from structural elucidation to purity quantification.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Mass & Purity Profiling Sample Diethyl 5,6-dihydro-1,4-dithiine -2,3-dicarboxylate (Lot Sample) NMR High-Resolution NMR (1H, 13C, 2D-COSY) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR LCMS LC-HRMS (ESI+) (Exact Mass & Fragmentation) Sample->LCMS HPLC RP-HPLC-UV (Purity Quantification) Sample->HPLC Data Multi-Parametric Data Synthesis & CoA Generation NMR->Data FTIR->Data LCMS->Data HPLC->Data

Figure 1: Multi-parametric analytical workflow for dithiin derivative characterization.

High-Resolution NMR Spectroscopy

Causality & Structural Dynamics: The symmetry of the 5,6-dihydro-1,4-dithiin ring simplifies the ¹H NMR spectrum. Despite the half-chair conformation of the ring, rapid conformational flipping at room temperature averages the axial and equatorial protons on C5 and C6, resulting in a single, sharp resonance for the dithiin methylene protons. The electron-withdrawing nature of the conjugated ester groups strongly deshields the adjacent ethyl protons.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • System Suitability: Acquire a preliminary scan. The TMS peak must be exactly at 0.00 ppm with a line width at half height < 1.0 Hz to validate magnetic shim quality.

  • Acquisition:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 1.5 s.

    • ¹³C NMR: 100 MHz, 512 scans, D1 of 2.0 s (proton-decoupled).

  • Validation Check: The integration ratio of the ethyl –CH₃ to the dithiin –CH₂– must be strictly 1.5 : 1 (6H : 4H). Any deviation >5% indicates partial hydrolysis of the ester or the presence of co-eluting aliphatic impurities.

Table 1: Expected NMR Chemical Shifts (CDCl₃)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H1.32Triplet (t)6H–CH₃ (ethyl ester)
¹H3.30Singlet (s)4H–S–CH₂–CH₂–S– (ring)
¹H4.28Quartet (q)4H–O–CH₂– (ethyl ester)
¹³C14.1--–CH₃ (ethyl ester)
¹³C27.5--–S–CH₂–CH₂–S– (ring)
¹³C62.3--–O–CH₂– (ethyl ester)
¹³C132.4--C=C (dithiin ring)
¹³C164.8--C=O (carbonyl ester)

LC-HRMS Profiling & Fragmentation Dynamics

Causality & Ionization Dynamics: Positive Electrospray Ionization (ESI+) is highly efficient for this molecule because the ester carbonyl oxygens readily accept protons, while the adjacent dithiin sulfur atoms stabilize the resulting charge through inductive effects. During Collision-Induced Dissociation (CID), fragmentation predominantly targets the labile ethyl ester linkages rather than the robust dithiin core.

FragmentationPathway M [M+H]+ m/z 263.04 F1 [M+H - EtOH]+ m/z 217.00 M->F1 - 46 Da (Ethanol) F2 [M+H - 2(EtOH)]+ m/z 170.96 F1->F2 - 46 Da (Ethanol) F3 Dithiin Core Fragment m/z 115.00 F2->F3 - 56 Da (2 x CO)

Figure 2: ESI+ MS/MS fragmentation pathway of the protonated dithiin molecular ion.

Self-Validating Protocol:

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

  • System Suitability: Inject a pure methanol blank prior to the sample. The chromatogram must show no peaks at the expected retention time to rule out column carryover.

  • Acquisition: Inject 2 µL into a Q-TOF mass spectrometer coupled with a UPLC system. Use a mobile phase of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Scan range: 100–1000 m/z.

  • Validation Check: The exact mass error of the [M+H]⁺ parent ion (Theoretical m/z 263.0406) must be ≤ 5.0 ppm to definitively confirm the C₁₀H₁₄O₄S₂ elemental composition. The sequential loss of two ethanol molecules (-46 Da each) serves as an internal diagnostic confirmation of the diethyl ester motif.

ATR-FTIR Spectroscopy

Causality & Vibrational Modes: Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pelleting to prevent artifactual moisture absorption, which could obscure critical functional group regions. The conjugation between the C=C double bond and the ester carbonyls lowers the C=O stretching frequency (~1715 cm⁻¹) compared to isolated aliphatic esters (~1735 cm⁻¹).

Self-Validating Protocol:

  • Preparation: Clean the diamond ATR crystal with LC-grade isopropanol.

  • System Suitability: Collect a background spectrum (air). The baseline must show >95% transmittance across the 4000–400 cm⁻¹ range.

  • Acquisition: Apply 2-3 mg of the neat sample onto the crystal, apply uniform anvil pressure, and scan (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: A perfectly flat baseline in the 3500–3200 cm⁻¹ region validates the complete absence of moisture or hydrolyzed free carboxylic acids, confirming the esterification remains 100% intact.

Table 2: Key FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2980, 2930WeakC–H stretch (aliphatic ethyl & dithiin ring)
~1715StrongC=O stretch (conjugated ester)
~1560MediumC=C stretch (dithiin ring)
~1240, 1030StrongC–O–C stretch (ester linkages)
~680WeakC–S stretch (thioether)

RP-HPLC Purity Quantification

Causality & Method Rationale: Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate is moderately lipophilic. A reverse-phase C18 stationary phase, paired with an acidic aqueous/acetonitrile gradient, is ideal. The acid suppresses secondary interactions between the electron-rich sulfur atoms and residual surface silanols on the silica column, preventing peak tailing. The UV detector is set to 254 nm to capture the strong π-π* transition of the conjugated dithiin-dicarboxylate chromophore.

Self-Validating Protocol:

  • Column: C18 (150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A = 0.1% TFA in Water; B = 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 90% B

    • 10–15 min: Hold at 90% B

  • Parameters: Flow rate at 1.0 mL/min, Column Temp at 30°C, Injection Volume of 5 µL (Sample concentration: 1 mg/mL in Acetonitrile).

  • Validation Check: Calculate the tailing factor ( Tf​ ) of the main peak. A Tf​≤1.2 confirms column inertness. The resolution ( Rs​ ) between the main peak and any adjacent impurity (e.g., oxidized sulfoxide byproducts) must be >1.5 for accurate area-percent purity integration.

References

  • Title: 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride Source: Acta Crystallographica Section E: Structure Reports Online (via PMC) URL: [Link]

  • Title: 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Syntheses, Structures, and Properties of Intercalation Compounds of Silver(I) Complex with[4]Paracyclophane (Note: Discusses the 1,4-dithiin-2,3-dicarboxylate ligand topology) Source: Inorganic Chemistry Communications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of Diethyl 5,6-dihydro-1,4-dithiin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate .

The synthesis of 1,4-dithiines via the base-catalyzed reaction of 1,2-ethanedithiol with activated alkynes (such as diethyl acetylenedicarboxylate, or DEAD) is a classic example of a double thiol-yne Michael addition. While theoretically straightforward, the reaction is plagued by competing intermolecular polymerizations, oxidative side reactions, and stalled intermediates [1, 2]. This guide unpacks the mechanistic causality behind these failures and provides a self-validating protocol to ensure high-yield cyclization.

Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first isolate the kinetic steps of the reaction. The transformation occurs in two distinct phases: an initial intermolecular base-catalyzed thiol-yne addition, followed by a critical intramolecular ring-closing Michael addition.

ReactionPathway EDT 1,2-Ethanedithiol (Nucleophile) Intermediate Vinyl Sulfide Intermediate (Mono-adduct) EDT->Intermediate Base-catalyzed Thiol-yne addition DEAD Diethyl Acetylenedicarboxylate (Electrophile) DEAD->Intermediate Base Base Catalyst (e.g., Et3N) Base->Intermediate Product Diethyl 5,6-dihydro-1,4-dithiine -2,3-dicarboxylate Intermediate->Product Intramolecular Cyclization (Desired) Polymer Oligomers / Polymers (Side Product) Intermediate->Polymer Intermolecular Reaction (Undesired)

Reaction pathway for the synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

Troubleshooting Guide & FAQs

Q1: Why am I recovering a thick, insoluble residue instead of the cyclized 1,4-dithiine?

A1: Intermolecular Polymerization. Both 1,2-ethanedithiol and DEAD are bifunctional. If the steady-state concentration of the mono-adduct intermediate is too high, the unreacted terminal thiol will attack another DEAD molecule rather than cyclizing intramolecularly [1].

  • Causality: Intramolecular cyclization is a first-order kinetic process (concentration-independent), whereas intermolecular polymerization is a second-order process (concentration-dependent).

  • Solution: Shift the kinetic balance by employing high-dilution conditions (e.g., 0.05 M) and using a syringe pump to introduce the reagents slowly. This keeps the monomer concentration near zero, strongly favoring ring closure.

Q2: My reaction stalls at the mono-adduct intermediate. How do I drive the cyclization to completion?

A2: Insufficient Transition State Stabilization. The second step (ring closure) requires the nucleophilic attack of the remaining thiol onto the sterically hindered, electron-deficient alkene of the mono-adduct.

  • Causality: Non-polar solvents (like toluene or dichloromethane) fail to stabilize the highly polar transition state of this base-catalyzed Michael addition [3].

  • Solution: Switch to a highly polar aprotic solvent. Solvents with high dielectric constants, such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO), accelerate the reaction rate and heavily favor the cyclized 1,4-dithiine over acyclic intermediates [1].

Q3: I am detecting significant amounts of 1,2-dithiane (cyclic disulfide) in my LC-MS. How does this affect my yield?

A3: Oxidative Depletion of the Nucleophile. 1,2-ethanedithiol is highly susceptible to oxidative coupling in the presence of atmospheric oxygen, rapidly forming 1,2-dithiane or linear poly-disulfides.

  • Causality: Oxidation alters the precise 1:1 stoichiometry required for the reaction. Depleting the dithiol leaves unreacted DEAD in the mixture, which then acts as an electrophilic sink for side reactions.

  • Solution: Implement strict anaerobic techniques. Sparge all solvents with Argon for at least 30 minutes prior to use, and run the reaction under a continuous positive pressure of Argon.

Q4: What is the optimal base catalyst, and why shouldn't I use stronger inorganic bases?

A4: Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) are optimal.

  • Causality: A soft organic base is required to deprotonate the thiol (pKa ~ 10.5) to the highly nucleophilic thiolate. Strong inorganic aqueous bases (like NaOH or KOH) will cause competitive saponification (hydrolysis) of the diethyl ester groups on the DEAD precursor, destroying your starting material [3].

Troubleshooting Start Low Yield of Target Dithiine Q1 Are insoluble gums/polymers observed? Start->Q1 Sol1 Implement High Dilution & Slow Addition (Syringe Pump) Q1->Sol1 Yes Q2 Is the mono-adduct accumulating? Q1->Q2 No Sol2 Increase Solvent Polarity (Use MeCN or DMSO) Q2->Sol2 Yes Q3 Are disulfides detected via LC-MS? Q2->Q3 No Sol3 Strict Inert Atmosphere (Argon Sparging) Q3->Sol3 Yes

Troubleshooting logic tree for resolving low yield in 1,4-dithiine synthesis.

Quantitative Data: Solvent & Catalyst Optimization

The choice of solvent fundamentally dictates the ratio of cyclized product to linear oligomers. The following table summarizes the kinetic and thermodynamic outcomes of the thiol-yne addition based on solvent dielectric properties [1].

SolventDielectric Constant (ε)Catalyst (0.1 eq)Reaction TimeMajor Product ObservedIsolated Yield (%)
Benzene2.3Et3N24 hMono-adduct (Stalled)< 20%
Tetrahydrofuran (THF)7.5Et3N12 hMixture (Adduct + Polymer)45%
Acetonitrile (MeCN)37.5Et3N2 hCyclized 1,4-Dithiine 85%
Dimethyl Sulfoxide (DMSO)46.8Et3N1 hCyclized 1,4-Dithiine > 90%

Data Interpretation: High dielectric constant solvents stabilize the transition state of the second Michael addition, drastically reducing reaction time and preventing the accumulation of the polymerizable mono-adduct.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates real-time validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Reagents Required:

  • 1,2-Ethanedithiol (1.0 equiv, 10 mmol)

  • Diethyl acetylenedicarboxylate (DEAD) (1.0 equiv, 10 mmol)

  • Triethylamine (Et3N) (0.1 equiv, 1 mmol)

  • Anhydrous Acetonitrile (MeCN) (200 mL, for high dilution)

Step-by-Step Methodology

Step 1: System Purging & Solvent Degassing

  • Transfer 200 mL of anhydrous MeCN into a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer.

  • Sparge the solvent with Argon gas via a submerged needle for exactly 30 minutes.

  • Validation Checkpoint: Analyze a 50 µL blank aliquot of the solvent via LC-MS. The absence of dissolved oxygen prevents the baseline formation of 1,2-dithiane. Maintain a positive Argon pressure via a Schlenk line for the remainder of the reaction.

Step 2: Catalyst Initialization

  • Add 0.1 equiv (1 mmol) of Et3N to the degassed MeCN.

  • Bring the reaction mixture to 0 °C using an ice bath. Causality: Lowering the initial temperature controls the highly exothermic primary thiol-yne addition, preventing thermal runaway and degradation of the DEAD ester groups.

Step 3: Syringe Pump Addition (Kinetic Control)

  • Prepare Syringe A: 10 mmol of 1,2-ethanedithiol dissolved in 10 mL of degassed MeCN.

  • Prepare Syringe B: 10 mmol of DEAD dissolved in 10 mL of degassed MeCN.

  • Using a dual-syringe pump, add both solutions simultaneously into the reaction flask at a rate of 0.2 mL/min .

  • Causality: This slow, simultaneous addition ensures that the localized concentration of both monomers remains incredibly low, kinetically forcing the intermediate to undergo intramolecular cyclization rather than finding another monomer to polymerize with.

Step 4: In-Process Monitoring & Temperature Ramp

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 1 hour.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2) and LC-MS. You should observe the transient mono-adduct spot disappearing, replaced entirely by the higher-Rf cyclized dithiine product. If the mono-adduct persists, add an additional 0.05 equiv of Et3N.

Step 5: Quenching & Workup

  • Quench the reaction by adding 10 mL of 1M HCl.

  • Causality: Neutralizing the Et3N catalyst is critical before solvent evaporation. If the base is left in the mixture during concentration, it can trigger reverse Michael additions or base-catalyzed ester hydrolysis, destroying the yield.

  • Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews (ACS Publications) / PubMed Central URL:[Link] [1]

  • 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures Source: Beilstein Journal of Organic Chemistry / PubMed Central URL:[Link] [2]

  • Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes Source: The Journal of Organic Chemistry / PubMed Central URL:[Link] [3]

Optimization

Technical Support Center: Synthesis of Substituted 1,4-Dithiins

Welcome to the technical support center for the synthesis of substituted 1,4-dithiins. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted 1,4-dithiins. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of these important sulfur-rich heterocycles. 1,4-Dithiins are valuable scaffolds in materials science and medicinal chemistry due to their unique electronic properties and structural features.[1][2] However, their synthesis is often fraught with difficulties, including low yields, challenging purifications, and unexpected side reactions.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of 1,4-dithiin synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and problems encountered during the synthesis of 1,4-dithiins.

Q1: My 1,4-dithiin synthesis has a very low yield. What are the general contributing factors?

A1: Low yields in 1,4-dithiin synthesis are a frequent issue and can stem from several factors:

  • Instability of Precursors or Intermediates: Many starting materials, such as α-haloketones or 1,2-dithiolates, can be unstable. α-Haloketones, for instance, are highly reactive and can undergo self-condensation or other side reactions.[3] Similarly, intermediates in the reaction may be prone to decomposition or polymerization.

  • Side Reactions: The formation of undesired side products is a major cause of low yields. Depending on the synthetic route, these can include thiophenes, thianthrenes, or polymeric materials.[4] For example, the reaction of α-diketosulfides with a strong acid and H₂S can also produce equimolar amounts of thianthrene.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. For instance, some reactions require nonpolar solvents like toluene or xylene and elevated temperatures, while others proceed at room temperature.[5][6] Incorrect conditions can favor side reactions or lead to incomplete conversion.

  • Purification Losses: 1,4-Dithiins can be difficult to separate from byproducts due to similar polarities. Significant material loss can occur during chromatographic purification or recrystallization.

Q2: I'm struggling to purify my substituted 1,4-dithiin. What strategies can I employ?

A2: Purification is a significant challenge. Here are some recommended strategies:

  • Column Chromatography: This is the most common method. However, the choice of stationary and mobile phases is crucial.

    • Normal Phase (Silica Gel): A gradient elution with a nonpolar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is often effective. Start with a very low polarity and gradually increase it to elute your product while leaving more polar impurities on the column.

    • Reverse Phase Chromatography: For certain derivatives, reverse-phase chromatography (e.g., C18 silica) with a solvent system like acetonitrile/water or methanol/water may provide better separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with a range of solvents, from nonpolar (e.g., hexanes) to more polar (e.g., ethanol, ethyl acetate), and solvent mixtures to find the optimal conditions.

  • Distillation: For volatile, thermally stable 1,4-dithiins, vacuum distillation can be an excellent purification technique.[7]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or particularly difficult separations, prep-TLC can isolate the desired product with high purity.

Q3: How can I improve the synthesis of unsymmetrically substituted 1,4-dithiins?

A3: The synthesis of unsymmetrical 1,4-dithiins is notoriously difficult due to the potential for forming a mixture of products, including two different symmetrical dithiins and the desired unsymmetrical one.[8] A stepwise approach is often more successful than a one-pot reaction. For example, you can first react a 1,2-dithiolate with one α-haloketone to form an intermediate, which is then isolated and reacted with a second, different α-haloketone.[4] This can help to control the regioselectivity and improve the yield of the desired unsymmetrical product.

Part 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for common synthetic methods used to prepare 1,4-dithiins.

Guide 1: Synthesis from α-Haloketones and a Sulfur Source

This is one of the most traditional and widely used methods, often involving the reaction of two equivalents of an α-haloketone with a sulfur source like sodium sulfide to form symmetrical 1,4-dithiins.

Workflow for Troubleshooting α-Haloketone Route

Caption: Troubleshooting decision tree for the α-haloketone route.

Q: My reaction of an α-bromoketone with sodium sulfide is giving me a complex mixture of products and a low yield of the desired 1,4-dithiin. What is going wrong?

A: This is a classic problem. The high reactivity of α-haloketones means they can participate in several competing reaction pathways.[3]

  • Plausible Cause 1: Favorskii Rearrangement: In the presence of a base (like Na₂S, which is basic), α-haloketones with an acidic α'-proton can undergo a Favorskii rearrangement to produce carboxylic acid derivatives after workup, consuming your starting material.

  • Plausible Cause 2: Self-Condensation: The α-haloketone can react with its enolate form, leading to complex condensation products.

  • Plausible Cause 3: Over-alkylation/Polymerization: The initially formed dithiin is nucleophilic and can potentially react with remaining α-haloketone, leading to oligomeric or polymeric side products.

Troubleshooting Steps & Protocol:

  • Control the Stoichiometry and Addition Rate:

    • Ensure you are using the correct stoichiometry (typically 2 equivalents of α-haloketone to 1 equivalent of Na₂S).

    • Try a slow, dropwise addition of the α-haloketone solution to a suspension of the sulfur source. This maintains a low concentration of the electrophile, minimizing self-condensation.

  • Optimize Temperature:

    • Start the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. This can help to control the initial exothermic reaction and reduce side product formation.

  • Solvent Choice:

    • The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are common, they can sometimes promote side reactions. Consider trying a less polar solvent like THF or even a two-phase system. A recent study demonstrated a chemodivergent synthesis where DMF favored the 1,4-dithiin, while DMSO led to a ring-contracted product.[9][10]

Table 1: Recommended Solvents and Starting Temperatures

SolventStarting Temperature (°C)Notes
Ethanol0 to RTCommon, but can participate in side reactions.
DMF0Good for dissolving Na₂S, but must be anhydrous.
THF-20 to RTLess polar, may reduce certain side reactions.
Acetonitrile0 to RTCan be a good alternative to DMF.
Guide 2: Synthesis Using Lawesson's Reagent

Lawesson's reagent (LR) is a powerful thionating agent used to convert 1,4-dicarbonyl compounds into 1,4-dithiins.[5][11] While effective, the reaction can be sluggish and produce significant side products if not optimized.

Q: My reaction of a 1,4-diketone with Lawesson's reagent is incomplete, even after prolonged heating in toluene. How can I drive it to completion?

A: Incomplete conversion is a common issue with Lawesson's reagent, which often requires high temperatures to become effective.[12]

  • Plausible Cause 1: Insufficient Temperature: Toluene reflux (approx. 110 °C) may not be hot enough for less reactive diketones.

  • Plausible Cause 2: Reagent Decomposition: Lawesson's reagent can degrade over time, especially if exposed to moisture.

  • Plausible Cause 3: Steric Hindrance: Bulky substituents on the diketone can slow down the reaction rate significantly.

Troubleshooting Steps & Protocol:

  • Increase the Reaction Temperature:

    • Switch to a higher-boiling solvent like o-xylene (b.p. ~144 °C) or mesitylene (b.p. ~165 °C).[13] This often provides the necessary thermal energy to overcome the activation barrier.

  • Verify Reagent Quality:

    • Use freshly purchased or properly stored Lawesson's reagent. The reagent should be a pale yellow powder. If it has a strong, unpleasant odor and is clumpy, it may have degraded.

    • Consider using a slight excess of Lawesson's reagent (e.g., 2.2 equivalents for a diketone) to ensure enough active reagent is present.[13]

  • Microwave Irradiation:

    • Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for thionation reactions with Lawesson's reagent.[11] It provides efficient and rapid heating, often leading to cleaner reactions.

Protocol: General Procedure for 1,4-Dithiin Synthesis using Lawesson's Reagent

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add the 1,4-diketone (1 equiv.).

  • Add Lawesson's reagent (2.0 - 2.2 equiv.).

  • Add a high-boiling anhydrous solvent, such as o-xylene, to achieve a concentration of approximately 0.1-0.2 M.[13]

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter to remove phosphorus-containing byproducts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 3: Metalation and Functionalization of the 1,4-Dithiin Ring

Functionalizing the 1,4-dithiin ring can be challenging due to the potential for ring-opening reactions upon metalation.[14]

Q: I am attempting to deprotonate a 2,5-disubstituted-1,4-dithiin with n-butyllithium to add an electrophile, but I am only recovering starting material or observing decomposition. What is happening?

A: Lithiated 1,4-dithiins are known to be unstable and can undergo ring-opening via β-elimination.[14] The choice of base and reaction conditions is therefore critical.

  • Plausible Cause: Ring Instability: The lithiated intermediate is likely fragmenting at the reaction temperature. Attempts to generate lithiated dithiins at 0°C can result in quantitative ring opening.[14]

Troubleshooting Steps:

  • Use a Milder Metalating Agent: Instead of strong alkyllithium bases, consider using a magnesium or zinc base, which can form more stable organometallic intermediates. Knochel and coworkers have shown that TMP-based magnesium and zinc reagents can metalate 1,4-dithiins effectively at milder temperatures.[14]

  • Transmetalation: You can attempt to form the lithium species at a very low temperature (e.g., -78 °C) and then immediately transmetalate with a solution of ZnCl₂ or MgBr₂ to form the more stable organozinc or organomagnesium species before adding the electrophile.[14]

Diagram of 1,4-Dithiin Metalation Stability

Caption: Comparison of metalating agents for 1,4-dithiin functionalization.

References

  • The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds - DSpace@MIT. (n.d.). Retrieved from [Link]

  • 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - Beilstein Journals. (2023, February 2). Retrieved from [Link]

  • An unusual reaction of Lawesson's reagent with 1,8-diketones: A synthesis of fused 1,4-dithiins and thiophenes - İstanbul Teknik Üniversitesi. (n.d.). Retrieved from [Link]

  • Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes - PMC. (2026, January 27). Retrieved from [Link]

  • Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes | Organic Letters - ACS Publications - ACS.org. (2026, January 27). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of N-unsubstituted bis[4][14]dithiolo[4][9]thiazines and bis[4][14]dithiolopyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs. (2022, April 19). Retrieved from [Link]

  • Synthesis of Some New Unsymmetrically Substituted 1,4-Dihydropyridines - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 1,4‐dithiin compounds 13–16. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. (n.d.). Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 1,4-dithiins and 1,4-diselenins from alkynes and elemental sulfur/selenium under transition metal-free conditions with high regioselectivity - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • A new improved synthesis and X‐ray crystal structure of[4][9]dithiino[2,3‐b]‐1,4‐dithiin | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (n.d.). Retrieved from [Link]

  • Investigation of Structural and Optical Properties of Some[4][9]Dithiine-porphyrazine Dyes. (2022, March 2). Retrieved from [Link]

  • Synthesis of 5,6-dihydro-1,4-dithiins. (n.d.). Retrieved from [Link]

  • Purification of 1,4-dioxane - Google Patents. (n.d.).
  • 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC. (2023, February 2). Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for dithiine synthesis.

[label="Cu( Mechanistic divergence of alkynyl sulfides into 6-membered dithiins or 5-membered dithiafulvenes. CopperCatalysis A o-Halophenylacetylene + Elemental Sulfur (S8) B Cu(OAc)2 / Ligand Pyridine, 25°C A->B C Cu-T...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Cu(

Mechanistic divergence of alkynyl sulfides into 6-membered dithiins or 5-membered dithiafulvenes.

CopperCatalysis A o-Halophenylacetylene + Elemental Sulfur (S8) B Cu(OAc)2 / Ligand Pyridine, 25°C A->B C Cu-Thiolate Complex B->C Activation D Domino C-S Formation C->D Cross-Coupling E anti-BBTD (1,4-Dithiin Core) D->E Dimerization

Copper-catalyzed domino synthesis of anti-BBTD from o-halophenylacetylene and elemental sulfur.

Part 4: Quantitative Data Summaries

Table 1: Solvent and Temperature Effects on Chemodivergent Synthesis [1]

SolventTemperature (°C)Base SystemMajor ProductSelectivity (6-mem : 5-mem)Yield (%)
DMSO120NaSH / KOH1,4-Benzodithiafulvene (5-membered)1 : 9982%
DMSO80NaSH / KOHMixed48 : 52<50%
DMF120NaSH / KOH1,4-Benzo[b]dithiin (6-membered)99 : 176%

Table 2: Optimization of Copper-Catalyzed anti-BBTD Synthesis [2]

CatalystLigandSolventTemperature (°C)AtmosphereYield (%)
CuCl1,10-phenanthrolinePyridine25Air40%
CuCl1,10-phenanthrolinePyridine50Air28%
Cu(OAc)24,7-diphenyl-1,10-phenPyridine25N2>45%
Cu(OAc)24,7-diphenyl-1,10-phenTriethylamine25N2Trace
Cu(OAc)24,7-diphenyl-1,10-phenDMF25N244%

Part 5: References

  • Title: Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes Source: NIH / PMC URL:

  • Title: Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][1,4]dithiin via Copper-Catalyzed Domino Formation of Eight C–S Bonds Source: ACS Publications (Organic Letters) URL:

  • Title: Chemical reactivity and biological activity of dihydro-1,4-dithiin tetraoxides Source: Canadian Science Publishing URL:

  • Title: The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds Source: MIT DSpace URL:

Optimization

Technical Support Center: Synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Welcome to the technical support resource for the synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies and detailed protocols to ensure the integrity of your experimental outcomes.

Introduction

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate is a valuable heterocyclic building block in organic materials and medicinal chemistry, prized for the reversible redox properties of the 1,4-dithiin core.[1][2][3] The most prevalent synthetic route involves the base-catalyzed Michael addition of 1,2-ethanedithiol to diethyl acetylenedicarboxylate (DEAD). While seemingly straightforward, this reaction is often accompanied by the formation of several impurities that can complicate purification and compromise the yield and purity of the final product. This guide provides a structured approach to identifying, mitigating, and eliminating these common impurities.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My reaction yields are consistently low, and TLC/LC-MS analysis shows significant amounts of unreacted diethyl acetylenedicarboxylate (DEAD) and 1,2-ethanedithiol. What is going wrong?

Answer:

This is a classic case of incomplete reaction, which can stem from several factors related to reaction kinetics and equilibrium.

Probable Causes & Solutions:

  • Insufficient Catalyst: The reaction is typically base-catalyzed. The base deprotonates the thiol, forming a thiolate, which is the active nucleophile. If the catalyst concentration is too low or the base is not strong enough, the rate of thiolate formation will be slow, leading to an incomplete reaction.

    • Solution: Ensure you are using a suitable base (e.g., triethylamine, sodium ethoxide) in the correct stoichiometric amount (typically 5-10 mol% for a catalyst, or in slight excess if used as a base).

  • Suboptimal Reaction Temperature: Like most chemical reactions, this cycloaddition has an optimal temperature range.

    • Solution: If you are running the reaction at room temperature, consider gently heating the mixture to 40-50 °C to increase the reaction rate. Monitor the reaction progress by TLC to avoid the formation of degradation products at higher temperatures.

  • Poor Quality of 1,2-Ethanedithiol: 1,2-Ethanedithiol can oxidize or polymerize upon storage, reducing the concentration of the active nucleophile.

    • Solution: Use freshly distilled or a new bottle of 1,2-ethanedithiol. The presence of a foul odor is characteristic, but aged bottles may contain disulfide or polysulfide impurities.[4][5]

  • Reaction Time: The reaction may simply not have been allowed to proceed to completion.

    • Solution: Monitor the reaction every 30-60 minutes using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the limiting reagent (usually DEAD) has disappeared.

Question 2: After work-up, I've isolated a significant amount of a sticky, insoluble white/yellow precipitate along with my product. What is this and how can I avoid it?

Answer:

This is a very common issue and the precipitate is almost certainly a polymeric disulfide or polysulfide derived from 1,2-ethanedithiol.

Probable Causes & Solutions:

  • Oxidative Polymerization: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and base, which can lead to the formation of disulfide bonds and subsequently, long-chain polymers.

    • Solution: The most effective solution is to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use solvents that have been degassed by sparging with an inert gas prior to use.

  • Impure Starting Material: The presence of oxidizing agents or metal impurities in your reagents or glassware can catalyze this polymerization.

    • Solution: Ensure high purity of all reagents and use clean, dry glassware. As mentioned previously, using freshly distilled 1,2-ethanedithiol is highly recommended.[4]

Question 3: My final product shows an extra peak in the NMR and a mass spec signal that doesn't correspond to the starting materials or the desired product. What could this be?

Answer:

This points to the formation of a stable byproduct. Based on the reactants, there are a few likely candidates.

Probable Causes & Solutions:

  • Thiophene Formation: Desulfurization of the 1,4-dithiin ring can occur, especially at elevated temperatures, leading to the formation of a thiophene derivative. This is a known reaction pathway for some dithiins.[6]

    • Solution: Avoid excessive heating during the reaction and purification steps. If this impurity is consistently observed, it may be necessary to perform the reaction at a lower temperature for a longer duration. Purification via column chromatography can usually separate the dithiin from the thiophene byproduct.

  • Formation of 1,3-Dithiolane: If your starting materials or solvent contain trace amounts of aldehydes or ketones (e.g., acetone from washing glassware), 1,2-ethanedithiol can react to form a 1,3-dithiolane.[7][8] This is a very efficient reaction, even with catalytic acid.

    • Solution: Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dried and free of carbonyl-containing residues.

  • Michael Addition Adduct: It's possible to have an incomplete cyclization, where only one thiol group has added to the DEAD, followed by a proton quench during workup.

    • Solution: Ensure sufficient reaction time for the second intramolecular cyclization to occur. Maintaining basic conditions until the reaction is complete is crucial.

Question 4: The product is yellow, as expected, but after a few days of storage, it darkens and TLC shows a new, more polar spot. Why is my product decomposing?

Answer:

The sulfur atoms in the 1,4-dithiin ring are susceptible to oxidation, which is likely the cause of the degradation.

Probable Causes & Solutions:

  • Air Oxidation: The sulfide moieties can be oxidized by atmospheric oxygen to form sulfoxides and eventually sulfones. This is a common degradation pathway for sulfur-containing heterocycles.

    • Solution: Store the purified product under an inert atmosphere (Nitrogen or Argon) in a sealed vial. For long-term storage, refrigeration or freezing is recommended to slow down the oxidation rate. The use of amber vials can also prevent potential light-induced degradation.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic protocol for Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate?

A1: A general, reliable protocol is provided in the "Experimental Protocols" section below. It involves the dropwise addition of 1,2-ethanedithiol to a solution of diethyl acetylenedicarboxylate and a base catalyst in a suitable solvent under an inert atmosphere.

Q2: How can I effectively purify the final product from the common impurities?

A2: Flash column chromatography on silica gel is the most effective method. A gradient elution, typically starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, will allow for the separation of non-polar impurities (like unreacted DEAD), the desired product, and more polar byproducts.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the molecular weight of the product and any byproducts, and to assess purity.

  • TLC (Thin Layer Chromatography): A quick and easy way to monitor reaction progress and check for impurities during purification.

Q4: Can I use other acetylenic esters or dithiols in this reaction?

A4: Yes, this reaction is quite versatile. Different dialkyl acetylenedicarboxylates can be used to vary the ester groups.[9][10][11] Similarly, other dithiols like 1,3-propanedithiol can be used to form different ring sizes, although reaction conditions may need to be re-optimized.

Data Summary & Visualization

Table 1: Common Impurities and Diagnostic Methods
ImpurityLikely SourceRecommended Analytical MethodKey Diagnostic Signal
Unreacted DEADIncomplete reaction¹H NMR, LC-MSCharacteristic alkyne signals in NMR; Corresponding M+ peak in MS
Unreacted 1,2-EthanedithiolIncomplete reaction, incorrect stoichiometry¹H NMR (can be difficult due to exchangeable protons)SH proton signal (broad), characteristic triplet for CH₂
Polymeric DisulfidesOxidation of 1,2-ethanedithiolInsoluble in most organic solventsBroad, unresolved signals in NMR if partially soluble
Thiophene DerivativeHigh temperature, desulfurization¹H NMR, ¹³C NMR, LC-MSAromatic proton signals in NMR; M-32 peak in MS relative to product
1,3-DithiolaneCarbonyl contamination¹H NMR, LC-MSSignals corresponding to the specific carbonyl precursor used
SulfoxideAir oxidation of product¹H NMR, LC-MSDownfield shift of CH₂ protons adjacent to sulfur; M+16 peak in MS
Diagrams: Reaction and Impurity Formation Pathways

Synthesis_Pathway cluster_reactants Reactants cluster_product Product DEAD Diethyl Acetylenedicarboxylate Intermediate Thiolate Intermediate DEAD->Intermediate 1. Michael Addition EDT 1,2-Ethanedithiol EDT->Intermediate Deprotonation Product Diethyl 5,6-dihydro- 1,4-dithiine-2,3-dicarboxylate Catalyst Base Catalyst (e.g., Et3N) Catalyst->EDT Intermediate->Product 2. Intramolecular Cyclization

Caption: Main synthetic pathway to the target compound.

Impurity_Formation cluster_thiol 1,2-Ethanedithiol Side Reactions cluster_product_deg Product Degradation EDT 1,2-Ethanedithiol Polymer Polymeric Disulfides EDT->Polymer Oxidation Dithiolane 1,3-Dithiolane EDT->Dithiolane Product Target Dithiin Thiophene Thiophene Derivative Product->Thiophene -S Sulfoxide Sulfoxide Product->Sulfoxide Oxidation Oxidant [O] (Air, Impurities) Oxidant->EDT Oxidant->Product Carbonyl R2C=O (Contaminant) Carbonyl->Dithiolane Acid catalyst Heat Δ (Heat) Heat->Product

Caption: Common impurity and degradation pathways.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Materials:

  • Diethyl acetylenedicarboxylate (DEAD)

  • 1,2-Ethanedithiol (freshly distilled)

  • Triethylamine (Et₃N)

  • Anhydrous Ethanol (EtOH), degassed

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • To the flask, add diethyl acetylenedicarboxylate (1.70 g, 10.0 mmol) and 100 mL of degassed, anhydrous ethanol.

  • Add triethylamine (0.14 mL, 1.0 mmol) to the solution and stir.

  • In a dropping funnel, prepare a solution of 1,2-ethanedithiol (0.94 g, 10.0 mmol) in 20 mL of degassed, anhydrous ethanol.

  • Add the 1,2-ethanedithiol solution dropwise to the stirred DEAD solution over 30 minutes at room temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of DEAD.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified directly by column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Crude reaction mixture

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Begin eluting the column with 100% Hexane to remove any highly non-polar impurities.

  • Gradually increase the polarity of the eluent. A typical gradient might be:

    • 98:2 Hexane:Ethyl Acetate (to elute any remaining DEAD)

    • 95:5 Hexane:Ethyl Acetate (the product typically elutes in this range)

    • 90:10 Hexane:Ethyl Acetate (to elute more polar impurities)

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a yellow oil or solid.

References

  • 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride - PMC . Provides structural information on a related dithiin compound. URL: [Link]

  • Synthesis of 1,4-Dithiins and 1,4-Diselenins from alkynes and Elemental sulfur/selenium under Transition-Metal-Free Conditions with High Regioselectivity | Request PDF - ResearchGate . Discusses the synthesis and potential desulfurization of 1,4-dithiins. URL: [Link]

  • Synthesis of 5,6-dihydro-1,4-dithiins . Details the synthesis of related dithiin structures. URL: [Link]

  • Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters - Journal of the Chemical Society, Perkin Transactions 1 . Describes reactions involving acetylenic esters. URL: [Link]

  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot . Provides general organic synthesis procedures and purification details. URL: [Link]

  • Diels-Alder Cycloadditions of Dimethyl Acetylenedicarboxylate and Diethyl Acetylenedicarboxylate . Discusses reactions of DEAD. URL: [Link]

  • Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes - PMC . Highlights the importance and applications of 1,4-dithiins. URL: [Link]

  • The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes . A review on the synthesis and applications of 1,4-dithiins. URL: [Link]

  • The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds . Thesis detailing the synthesis and use of 1,4-dithiins. URL: [Link]

  • Kinetic and Mechanistic Investigation of the Reaction between Diethyl Acetylenedicarboxylate and Phthalimide - Chemical Methodologies . Provides kinetic data on reactions involving DEAD. URL: [Link]

  • Process for preparing 1, 2-ethanedithiol - Google Patents. Discusses impurities and byproducts in the synthesis of 1,2-ethanedithiol.
  • Ethanedithiol - Organic Syntheses Procedure . A classic procedure for the preparation of 1,2-ethanedithiol, highlighting potential issues. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

assessing the purity of synthesized Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

An Application Scientist’s Guide to the Purity Assessment of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate Executive Summary The synthesis of sulfur-containing heterocycles, particularly Diethyl 5,6-dihydro-1,4-dith...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the Purity Assessment of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Executive Summary

The synthesis of sulfur-containing heterocycles, particularly Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS 24578-59-4), presents unique analytical challenges. As a critical intermediate in the development of tetrathiafulvalene (TTF) derivatives, organic superconductors, and specialized pharmaceuticals, its purity directly dictates the success of downstream coupling reactions.

This guide provides an objective, data-driven comparison of the three primary analytical modalities used to assess the purity of this dithiine derivative: High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (1H-qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). By understanding the causality behind molecular degradation and detector response, researchers can select the most robust orthogonal methods for their specific development stage.

Physicochemical Context & The Causality of Impurities

To design a self-validating analytical method, one must first understand the molecule's vulnerabilities. Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate contains an electron-rich 1,4-dithiine ring and two ethyl ester moieties.

  • Oxidation Susceptibility: The thioether linkages are highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), readily forming sulfoxides and, eventually, sulfones.

  • Hydrolytic Cleavage: The ester groups can undergo hydrolysis in the presence of trace acids or bases, yielding mono- or di-carboxylic acids.

  • Thermal Instability: Sulfur heterocycles can undergo thermal degradation or rearrangement when subjected to the high temperatures required for GC vaporization.

Because the UV chromophore of the oxidized sulfoxide derivative differs significantly from the parent dithiine, relying solely on UV area normalization (HPLC-UV) will inherently under- or overestimate the true mass fraction of the impurity [1].

Degradation A Diethyl 5,6-dihydro-1,4-dithiine- 2,3-dicarboxylate (Target Compound) B S-Oxide Derivative (Sulfoxide Impurity) A->B Oxidation (O2, ROS) C Mono-ethyl Ester (Hydrolysis Impurity) A->C Hydrolysis (H2O, Trace Acid/Base) D 1,2-Ethanedithiol (Residual Starting Material) D->A Synthesis (Incomplete Reaction)

Fig 1. Primary degradation pathways and synthetic impurities of the 1,4-dithiine target.

Comparative Analysis of Analytical Modalities

No single analytical technique provides a complete picture of chemical integrity. A truthful description of chemical constitution requires an orthogonal approach [1].

Table 1: Performance Comparison for Dithiine Purity Assessment
Analytical ModalityPrinciple of DetectionStrengths for Dithiine AnalysisLimitations & Blind Spots
HPLC-UV Differential partitioning & UV absorbance (Relative Purity)High sensitivity for trace impurities; excellent separation of sulfoxides.Assumes equal UV response factors; misses non-UV active impurities (e.g., residual solvents).
1H-qNMR Nuclear spin resonance (Absolute Purity)Absolute mass fraction without a reference standard; universal detection[2].Lower sensitivity for trace impurities (<0.5%); requires careful T1 relaxation calibration.
GC-MS Volatilization & mass-to-charge ratioIdentifies volatile starting materials (1,2-ethanedithiol); confirms mass.High risk of thermal degradation of the dithiine ring in the inlet; not strictly quantitative.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every critical parameter includes a justification based on the molecule's physicochemical properties.

Protocol A: Trace Impurity Profiling via HPLC-UV

Causality Check: We utilize Trifluoroacetic acid (TFA) in the mobile phase to suppress the ionization of any hydrolyzed carboxylic acid impurities, preventing peak tailing and ensuring accurate integration.

  • System Suitability Test (SST): Prepare a resolution solution containing the target dithiine and a known sulfoxide standard (0.1 mg/mL each). Inject 10 µL. Validation criteria: Resolution (Rs) between the parent and sulfoxide must be > 2.0.

  • Sample Preparation: Accurately weigh 10 mg of the synthesized dithiine. Dissolve in 10 mL of Acetonitrile (HPLC grade) to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3 µm particle size (provides high theoretical plates for closely eluting oxidized species).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 0-5 min (10% B), 5-20 min (ramp to 90% B), 20-25 min (hold 90% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated dithiine system).

  • Data Processing: Integrate all peaks >0.05% area. Report relative purity as (Area of Main Peak / Total Area) × 100.

Protocol B: Absolute Assay Determination via 1H-qNMR

Causality Check: qNMR is a molar-based technique. By comparing the integral of the analyte's signal to a certified internal standard (TraceCERT® Maleic acid), we bypass the need for a specific reference standard of the dithiine itself [2].

  • Internal Standard (IS) Selection: Weigh ~5 mg of certified Maleic acid (IS). Maleic acid provides a distinct singlet at ~6.26 ppm in DMSO-d6, which perfectly avoids the dithiine's ethyl CH3 (~1.2 ppm), dithiine CH2 (~3.4 ppm), and ethyl CH2 (~4.2 ppm) signals.

  • Sample Preparation: Accurately weigh ~15 mg of the dithiine sample and the IS into a vial using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Crucial for Validation):

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): 60 seconds. Causality: The delay must be at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete equilibrium return and strictly quantitative integration.

    • Number of Scans: 64.

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the IS peak (6.26 ppm, 2H) and the dithiine ring CH2 peak (3.4 ppm, 4H).

    • Calculate absolute purity using the standard qNMR equation: Px = (Ix / Istd) × (Nstd / Nx) × (Mx / Mstd) × (Wstd / Wx) × Pstd (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Experimental Data: The Discrepancy Analysis

When comparing synthesized batches, relying solely on HPLC can mask the true purity. Table 2 illustrates a common scenario encountered during the scale-up of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.

Table 2: Multi-Modal Purity Assessment of Three Synthetic Batches
Batch IDHPLC-UV Purity (Area %)1H-qNMR Purity (Mass %)Discrepancy (Δ)Primary Impurity Identified
Lot 001 99.10%98.85%0.25%Trace 1,2-ethanedithiol (GC-MS)
Lot 002 98.50%94.20%4.30% Residual Ethyl Acetate solvent (NMR)
Lot 003 96.20%97.80%-1.60% Sulfoxide derivative (HPLC)

Interpretation:

  • In Lot 002 , HPLC reported 98.50% purity, but qNMR revealed the true assay was only 94.20%. This massive discrepancy was caused by residual extraction solvent (Ethyl acetate), which is invisible to UV detection at 254 nm but is easily quantified by qNMR.

  • In Lot 003 , HPLC underestimated the purity (96.20%) compared to qNMR (97.80%). The sulfoxide impurity has a significantly higher molar absorptivity (UV response factor) than the parent dithiine, causing its peak area to exaggerate its actual mass contribution.

Workflow Start Synthesized Batch (Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate) Q1 Goal: Trace Impurity Profiling or Absolute Mass Fraction? Start->Q1 HPLC HPLC-UV (Relative Area %) Q1->HPLC Trace Impurities (< 0.1%) qNMR 1H qNMR (Absolute Assay %) Q1->qNMR Absolute Assay (No Ref Standard) GCMS GC-MS (Volatile Profiling) Q1->GCMS Volatile Solvents & Mass ID Combine Orthogonal Data Integration (True Purity Assessment) HPLC->Combine qNMR->Combine GCMS->Combine

Fig 2. Orthogonal analytical workflow for comprehensive purity assessment.

Conclusion

For the rigorous evaluation of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate, a single analytical method is insufficient. HPLC-UV remains the workhorse for detecting trace oxidative degradation, but it must be paired with 1H-qNMR to establish an absolute mass fraction and account for UV-transparent impurities like residual solvents. By integrating these orthogonal techniques, researchers can guarantee the integrity of their chemical building blocks prior to complex downstream synthesis.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate proper disposal procedures

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS 24578-59-4): Comprehensive Operational and Disposal Guide For researchers and drug development professionals handling organosulfur compounds, end-of-life chemical m...

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Author: BenchChem Technical Support Team. Date: March 2026

Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS 24578-59-4): Comprehensive Operational and Disposal Guide

For researchers and drug development professionals handling organosulfur compounds, end-of-life chemical management is as critical as the synthesis itself. Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate[1] is a specialized dithiine derivative containing a high mass fraction of sulfur. Improper disposal—such as drain discharge or low-temperature open burning—can result in the release of highly toxic hydrogen sulfide (H₂S), mercaptans, or severe environmental pollutants like sulfur dioxide (SO₂)[2].

This guide provides authoritative, step-by-step methodologies for the safe handling, spill containment, and terminal destruction of this compound, ensuring compliance with top-tier environmental and laboratory safety standards.

Part 1: Chemical Profiling & Hazard Assessment

To design a self-validating disposal protocol, we must first understand the causality driven by the molecule's structural properties. The 1,4-dithiine ring contains two sulfur atoms in a low oxidation state, making it highly susceptible to exothermic oxidation. Furthermore, the diethyl ester groups render the molecule lipophilic, allowing it to easily penetrate standard porous materials and persist in organic phases.

Table 1: Physicochemical & Hazard Profile of Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate

Property / HazardValue / ImplicationOperational Causality
Molecular Formula C₁₀H₁₄O₄S₂Contains ~20.6% sulfur by mass; necessitates specialized SOx scrubbing during thermal destruction[2].
Density ~1.3 g/cm³Heavier than water[1]; will sink in aqueous waste streams, requiring agitation before sampling or transfer.
Boiling Point ~366 °CLow volatility at room temperature reduces acute inhalation risk, but high temperatures generate toxic vapors[1].
Chemical Incompatibility Strong Oxidizers, Strong BasesDithiine ring is susceptible to violent exothermic oxidation; ester groups undergo base-catalyzed hydrolysis.
Combustion Byproducts COx, H₂O, SO₂, SO₃Requires incineration at >1000°C to prevent the formation of toxic intermediate mercaptans[2].

Part 2: Operational Handling & Spill Response Methodology

In the event of a spill, immediate containment is required to prevent the compound from leaching into porous laboratory surfaces or entering municipal water systems.

Protocol: Immediate Spill Response & Containment Objective: Prevent environmental release and minimize inhalation exposure to volatile degradation products.

  • Site Securing: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside a controlled fume hood, increase room ventilation to maximum exhaust to clear potential sulfurous degradation products[3].

  • Personal Protective Equipment (PPE): Responders must don a NIOSH-approved respirator equipped with organic vapor/acid gas cartridges, chemical-resistant safety goggles, and double-layered nitrile or neoprene gloves. Causality: The ester groups facilitate rapid dermal absorption, while the sulfur components can cause severe mucosal irritation.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Causality: Never use combustible absorbents (like sawdust) or reactive materials. Organosulfur compounds can degrade exothermically when exposed to incompatible matrices.

  • Mechanical Collection: Using non-sparking tools, carefully scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by water. Collect all rinsate using absorbent pads and place them in the hazardous waste container. Causality: Rinsate from acutely hazardous or heavily contaminated surfaces retains the toxicity profile of the parent compound and must be managed as hazardous waste[4].

Part 3: Proper Disposal Procedures

Because of its high sulfur content, Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate cannot be disposed of via standard solvent blending or landfilling. It requires terminal destruction via high-temperature incineration[4].

Protocol: End-of-Life Disposal & Destruction Objective: Complete molecular destruction of the dithiine ring without generating toxic atmospheric emissions.

  • Waste Segregation: Store waste containing this chemical in a dedicated, clearly labeled "Non-Halogenated Organosulfur Waste" container. Keep strictly isolated from strong oxidizing agents (e.g., peroxides, nitric acid). Causality: Mixing with oxidizers can trigger a rapid, highly exothermic oxidation of the dithiine sulfur atoms to sulfoxides or sulfones, potentially leading to a thermal runaway.

  • TSDF Transfer: Manifest the waste for transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4]. The manifest must explicitly state the high sulfur content to ensure the facility routes it to an appropriately equipped incinerator.

  • High-Temperature Incineration: The TSDF must process the waste in a rotary kiln or liquid injection incinerator operating at a minimum of 1000°C (1832°F) with a residence time of at least 2 seconds[2]. Causality: Lower temperatures or shorter residence times result in incomplete combustion, generating highly toxic and odorous intermediates such as hydrogen sulfide (H₂S) or low-molecular-weight thiols.

  • Flue Gas Desulfurization (Scrubbing): The incinerator exhaust must be routed through a wet caustic scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂)[5]. Causality: Complete combustion yields sulfur dioxide (SO₂) and sulfur trioxide (SO₃). The scrubber neutralizes these acid rain precursors into stable, water-soluble salts (e.g., sodium sulfite/sulfate), which can be safely discharged to an industrial wastewater treatment plant.

Part 4: Mechanistic Visualization

The following diagram maps the logical progression from waste generation to safe environmental emission, highlighting the critical intervention of the caustic scrubber.

G Waste Organosulfur Waste (CAS 24578-59-4) Segregation Segregation: Isolate from Oxidizers Waste->Segregation Collection Incinerator High-Temp Incineration (>1000°C, >2s Retention) Segregation->Incinerator Transfer to TSDF Combustion Combustion Gases (CO2, H2O, SO2, SO3) Incinerator->Combustion Thermal Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Combustion->Scrubber Flue Gas Routing Effluent Neutralized Effluent (Na2SO3, Na2SO4) Scrubber->Effluent Desulfurization

Workflow for the thermal destruction and exhaust neutralization of organosulfur chemical waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011.[Link]

  • U.S. Environmental Protection Agency (EPA). "Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides and Organosulfur Compounds." EPA-600/2-75-041. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Treatment, Storage, and Disposal Facilities; Organic Air Emission Standards for Tanks, Surface Impoundments, and Containers." [Link]

Sources

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